GW284543
Description
Propriétés
IUPAC Name |
6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEMRFWMAIVHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of GW284543: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW284543 is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5). Its mechanism of action centers on the specific disruption of the MEK5-ERK5 signaling pathway, a critical cascade involved in cell proliferation, survival, and differentiation. By inhibiting MEK5, this compound effectively reduces the phosphorylation and activation of its downstream substrate, Extracellular signal-regulated kinase 5 (ERK5). This blockade ultimately leads to a decrease in the stability and protein levels of the proto-oncogene MYC, a key regulator of cell growth and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the MEK5-ERK5-MYC signaling axis, supported by available quantitative data and detailed experimental protocols.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide array of cellular processes. While the MEK1/2-ERK1/2 pathway is a well-established target in oncology, the MEK5-ERK5 pathway has emerged as another important mediator of tumorigenesis and a potential therapeutic target. This compound has been identified as a selective inhibitor of MEK5, offering a valuable tool to probe the function of this pathway and a potential lead compound for drug development. This document details the molecular mechanism through which this compound exerts its effects.
The MEK5-ERK5-MYC Signaling Pathway
The MEK5-ERK5 signaling cascade is a linear pathway where MEK5, a dual-specificity protein kinase, is the direct upstream activator of ERK5. Upon activation by upstream signals such as growth factors or stress, MEK5 phosphorylates ERK5 on specific threonine and tyrosine residues. Activated, phosphorylated ERK5 (pERK5) then translocates to the nucleus to phosphorylate various downstream targets, including transcription factors that regulate gene expression. One of the critical downstream effectors of this pathway is the MYC proto-oncogene. The MEK5-ERK5 pathway contributes to the stabilization of the MYC protein, thereby promoting cell cycle progression and proliferation.
Mechanism of Action of this compound
This compound functions as a selective inhibitor of MEK5. By binding to MEK5, it prevents the phosphorylation and subsequent activation of ERK5. This targeted inhibition leads to a dose-dependent reduction in the levels of phosphorylated ERK5 (pERK5) within the cell. The direct consequence of reduced pERK5 activity is the destabilization of the MYC protein, leading to its degradation and a decrease in overall MYC protein levels.[1][2] This reduction in MYC, a potent driver of cell proliferation, is a key outcome of this compound treatment.
The primary evidence for this mechanism comes from studies demonstrating that treatment of cancer cell lines with this compound results in a significant decrease in pERK5 and endogenous MYC protein.[1]
Quantitative Data
While this compound is established as a selective MEK5 inhibitor, a specific IC50 value from direct enzymatic assays is not consistently reported in publicly available literature. However, its potent and selective activity has been demonstrated in cell-based assays at micromolar concentrations.
| Compound | Target | Reported Effect | Cell Line | Concentration | Reference |
| This compound | MEK5 | Dose-dependent reduction of pERK5 and endogenous MYC protein | MIA PaCa-2 | 10 and 20 µM | Vaseva et al., 2018 |
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.
Western Blot Analysis for pERK5 and MYC
This protocol is designed to assess the phosphorylation status of ERK5 and the protein levels of MYC in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MIA PaCa-2 pancreatic cancer cells) at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at desired concentrations (e.g., 10 µM and 20 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK5, total ERK5, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Add a cell viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a resazurin-based reagent (e.g., alamarBlue) to each well.
-
Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the half-maximal inhibitory concentration (IC50) for cell growth.
Conclusion
This compound is a valuable research tool for studying the MEK5-ERK5 signaling pathway. Its mechanism of action is characterized by the selective inhibition of MEK5, leading to a downstream reduction in ERK5 phosphorylation and a subsequent decrease in MYC protein levels. This targeted disruption of a key proliferative pathway underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted.
References
GW284543 as a selective MEK5 inhibitor in cancer research.
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 (also known as UNC10225170) is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway.[1][2] This pathway has emerged as a critical regulator of cancer cell proliferation, survival, and drug resistance, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its use, and its effects on cancer cells, with a focus on its role in antagonizing MYC protein degradation.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of MEK5, the upstream kinase that activates Extracellular signal-regulated kinase 5 (ERK5). The MEK5/ERK5 cascade is a distinct signaling module within the mitogen-activated protein kinase (MAPK) family. Upon activation by various stimuli, including growth factors and stress, MEK5 phosphorylates and activates ERK5. Activated ERK5 (pERK5) then translocates to the nucleus to regulate the activity of several transcription factors, including c-Myc, a potent oncoprotein.[1]
This compound treatment leads to a dose-dependent reduction in the phosphorylation of ERK5.[1] This inhibition of ERK5 activation prevents the downstream signaling events that promote cancer cell survival and proliferation. Notably, inhibition of the MEK5/ERK5 pathway by this compound has been shown to decrease the levels of endogenous MYC protein, a critical driver in many cancers.[1] This occurs because the MEK5/ERK5 pathway can act as a compensatory mechanism to stabilize MYC, particularly when other signaling pathways, such as the MEK1/2-ERK1/2 pathway, are inhibited.[1]
Signaling Pathway
The MEK5/ERK5 signaling pathway plays a crucial role in mediating cellular responses to extracellular signals. Its dysregulation is implicated in various aspects of tumorigenesis.
Quantitative Data
| Compound | Target | Effect | Cell Line | Concentration | Reference |
| This compound | MEK5 | Reduced pERK5, Decreased endogenous MYC protein | MIA PaCa-2 | 10 and 20 µM | [1] |
Table 1: Summary of the reported in vitro effects of this compound.
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the use of this compound and general procedures for related assays.
Cell Culture
-
Cell Line: MIA PaCa-2 (human pancreatic carcinoma) cells are a commonly used model for studying the effects of this compound.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis of pERK5 and MYC
This protocol is to assess the effect of this compound on the phosphorylation of ERK5 and the protein levels of MYC.
Detailed Steps:
-
Cell Treatment: Plate MIA PaCa-2 cells and allow them to adhere. Treat the cells with this compound at concentrations of 10 and 20 µM for 6 hours.[1]
-
Cell Lysis: Wash cells with cold PBS and lyse them in radioimmunoprecipitation (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) per lane onto an 8% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting pERK5, total ERK5, MYC, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Cell Proliferation Assay (CCK-8)
This assay measures the effect of this compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay is used to quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed MIA PaCa-2 cells and treat them with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a pancreatic cancer xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Measurement: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle for in vivo administration. A possible formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Administer the compound according to the planned dosing schedule.
-
Efficacy Evaluation: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
Conclusion
This compound is a valuable research tool for investigating the role of the MEK5/ERK5 signaling pathway in cancer. Its selectivity for MEK5 allows for the specific interrogation of this pathway's functions. The ability of this compound to destabilize the MYC oncoprotein highlights a key mechanism by which MEK5 inhibition can exert its anti-cancer effects. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies to further elucidate the therapeutic potential of targeting the MEK5/ERK5 axis in cancer. Further characterization of its kinase selectivity profile will be beneficial for a more complete understanding of its off-target effects.
References
The Role of GW284543 in Modulating ERK5 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. The ERK5 pathway is implicated in a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][3][4] Dysregulation of this pathway has been linked to various pathological conditions, notably cancer, making it an attractive target for therapeutic intervention.[3][5][6][7] This technical guide provides an in-depth overview of the ERK5 signaling pathway and the role of GW284543 as a tool for its modulation. We will delve into the mechanism of action of this compound, present key quantitative data for relevant inhibitors, outline detailed experimental protocols for studying the pathway, and provide visual representations of the signaling cascade and experimental workflows.
The ERK5 Signaling Pathway
The ERK5 signaling cascade is a three-tiered kinase module initiated by various extracellular stimuli, including growth factors, cytokines, and cellular stress.[2][8][9] The canonical activation pathway involves the following key steps:
-
Upstream Activation: Mitogen-activated protein kinase kinase kinases (MAPKKKs), primarily MEKK2 and MEKK3, are activated by upstream signals.[2][6]
-
MEK5 Phosphorylation: Activated MEKK2/3 then phosphorylate and activate the dual-specificity MAPK kinase 5 (MEK5).[6][10] MEK5 is the direct upstream activator of ERK5.[10][11]
-
ERK5 Activation: MEK5, in turn, phosphorylates ERK5 on specific threonine and tyrosine residues (Thr218/Tyr220) within its activation loop, leading to the activation of its kinase domain.[6][12]
-
Nuclear Translocation and Downstream Signaling: Activated ERK5 translocates to the nucleus where it phosphorylates and activates a variety of downstream substrates, including transcription factors such as the myocyte enhancer factor 2 (MEF2) family, c-Myc, and SAP1.[2][4] This leads to changes in gene expression that drive cellular responses. Unlike other MAPKs, ERK5 possesses a unique C-terminal tail with a transcriptional activation domain, allowing it to also function as a transcriptional co-activator.[4][6][13]
This compound: A Selective MEK5 Inhibitor
This compound is a small molecule inhibitor that selectively targets MEK5, the upstream kinase responsible for ERK5 activation.[14][15][16] By binding to MEK5, this compound prevents the phosphorylation and subsequent activation of ERK5. This leads to a reduction in phosphorylated ERK5 (pERK5) levels and a decrease in the activity of downstream effectors, such as the proto-oncogene MYC.[14][15]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the catalytic activity of MEK5. This prevents the transfer of a phosphate group from ATP to the activation loop of ERK5, thereby keeping ERK5 in its inactive state. This targeted inhibition makes this compound a valuable tool for dissecting the specific roles of the MEK5-ERK5 axis in various biological processes, distinct from other MAPK pathways like ERK1/2.
Quantitative Data for ERK5 Pathway Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and other commonly used inhibitors of the ERK5 pathway. This data is crucial for designing experiments and interpreting results.
| Compound | Target(s) | IC50 | Notes |
| This compound | MEK5 | Not explicitly found in searches | A selective inhibitor of MEK5, reduces pERK5.[14][15][16] |
| BIX02189 | MEK5, ERK5 | 1.5 nM (MEK5), 59 nM (ERK5) | A selective inhibitor of MEK5 that also shows activity against ERK5.[17] |
| XMD8-92 | ERK5, BRDs | 80 nM (ERK5), 170 nM (BRD4(1)) | A potent dual inhibitor of ERK5 and bromodomain-containing proteins.[17] |
| ERK5-IN-1 (XMD17-109) | ERK5 | 162 nM | A potent and selective ERK5 inhibitor.[17] |
| TG02 | CDKs, JAK2, p38δ, ERK5 | 43 nM (ERK5) | A multi-kinase inhibitor with activity against ERK5.[10] |
Experimental Protocols
To investigate the role of this compound in modulating ERK5 signaling, a series of in vitro experiments are typically employed. Below are detailed methodologies for key assays.
Western Blot Analysis for ERK5 Phosphorylation
This protocol is used to determine the levels of total and phosphorylated ERK5 in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK5, anti-total ERK5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 10 and 20 µM) for a specified time (e.g., 6 hours).[14][18] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK5 signal to total ERK5 and the loading control (GAPDH).
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on MEK5 kinase activity.
Materials:
-
Recombinant active MEK5
-
Recombinant inactive ERK5 (as substrate)
-
This compound
-
Kinase buffer
-
[γ-³²P]ATP or ATP and phosphospecific antibodies for non-radioactive detection
-
Scintillation counter or detection system for non-radioactive methods
Procedure:
-
Reaction Setup: In a microplate, combine MEK5, ERK5 substrate, and varying concentrations of this compound in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radioactive: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive: Analyze the reaction mixture by Western blot using an anti-pERK5 antibody.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound-mediated ERK5 inhibition on cell viability and proliferation.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Downstream Effects of this compound-Mediated ERK5 Inhibition
Inhibiting the MEK5-ERK5 pathway with this compound can have several downstream consequences, depending on the cellular context. These effects are primarily due to the reduced activity of ERK5's downstream targets:
-
Reduced Cell Proliferation: ERK5 is known to promote cell cycle progression.[4][19] Inhibition of ERK5 can lead to cell cycle arrest, often at the G1/S transition, and a decrease in cell proliferation.[4]
-
Induction of Apoptosis: In some cancer cells, the ERK5 pathway provides pro-survival signals.[4] Its inhibition can lead to the induction of apoptosis.
-
Modulation of Gene Expression: By preventing the activation of transcription factors like MEF2 and c-Myc, this compound can alter the expression of genes involved in cell growth, survival, and metastasis.[2][4]
-
Effects on Angiogenesis and Metastasis: The ERK5 pathway has been implicated in tumor invasion and migration.[1] Therefore, its inhibition may reduce the metastatic potential of cancer cells.
Conclusion and Future Directions
This compound serves as a critical pharmacological tool for investigating the multifaceted roles of the ERK5 signaling pathway. Its selectivity for MEK5 allows for the specific interrogation of this cascade's contribution to cellular physiology and pathology. While this compound is primarily a research compound, the insights gained from its use are invaluable for the development of novel therapeutic strategies targeting the ERK5 pathway in diseases such as cancer. Future research should focus on further characterizing the selectivity profile of this compound, exploring its in vivo efficacy and pharmacokinetics, and identifying potential mechanisms of resistance to ERK5 pathway inhibition. The continued development of highly selective and potent inhibitors of the ERK5 pathway will be crucial for translating our understanding of its biological functions into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. ERK5: structure, regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]
- 10. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical, genetic and pharmacological data support targeting the MEK5/ERK5 module in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. immunomart.com [immunomart.com]
- 17. selleckchem.com [selleckchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
Investigating the Downstream Effects of GW284543 on MYC Protein Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which the selective MEK5 inhibitor, GW284543, modulates the expression of the MYC oncoprotein. This document outlines the core signaling pathway, presents quantitative data on the effects of MEK5 inhibition on MYC protein levels, and offers detailed experimental protocols for researchers investigating this interaction.
Introduction
The MYC family of proto-oncogenes, particularly c-MYC, are critical regulators of cellular proliferation, growth, and apoptosis.[1] Their dysregulation is a hallmark of a vast number of human cancers, making MYC an attractive, albeit challenging, therapeutic target.[1] Direct inhibition of MYC has proven difficult due to its nature as a transcription factor lacking a defined enzymatic active site.[1] Therefore, an alternative strategy is to target the upstream signaling pathways that regulate MYC protein stability and expression.
One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade involving MEK5 and ERK5. Recent research has identified the MEK5-ERK5 signaling axis as a crucial regulator of MYC protein stability.[2][3] The small molecule this compound is a selective inhibitor of MEK5, and its application provides a valuable tool to probe the downstream consequences on MYC expression.[2][4] This guide will explore the downstream effects of this compound on MYC protein expression, providing both the theoretical framework and practical methodologies for its investigation.
The MEK5-ERK5-MYC Signaling Pathway
This compound selectively inhibits MEK5, a kinase that, in turn, phosphorylates and activates ERK5.[2][4] Activated ERK5 has been shown to phosphorylate the MYC protein at Serine 62 (S62).[2][3] This phosphorylation event is critical for stabilizing the MYC protein and preventing its proteasomal degradation.[2] By inhibiting MEK5, this compound prevents the activation of ERK5, leading to a decrease in S62-phosphorylated MYC and, consequently, a reduction in total MYC protein levels.[2][3]
Quantitative Effects of MEK5/ERK5 Inhibition on MYC Protein Expression
The inhibition of the MEK5/ERK5 pathway has been shown to dose-dependently decrease MYC protein levels in various cancer cell lines. The following table summarizes the effects of MEK5 and ERK5 inhibitors on MYC protein expression as determined by Western Blot analysis.
| Cell Line | Inhibitor | Concentration | Incubation Time | Effect on MYC Protein | Reference |
| MIA PaCa-2 | This compound | 10 µM | 6 hours | Decrease | Vaseva et al., 2018 |
| MIA PaCa-2 | This compound | 20 µM | 6 hours | Further Decrease | Vaseva et al., 2018 |
| MIA PaCa-2 | BIX02188 (MEK5i) | 1-10 µM | Not Specified | Dose-dependent decrease | Vaseva et al., 2018 |
| MIA PaCa-2 | XMD8-92 (ERK5i) | 1-10 µM | Not Specified | Dose-dependent decrease | Vaseva et al., 2018 |
Experimental Protocols
To investigate the downstream effects of this compound on MYC protein expression, a series of well-established molecular biology techniques can be employed. The following section provides detailed protocols for Western Blotting, Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow
Western Blot Analysis of MYC Protein Levels
Western blotting is a fundamental technique to detect and quantify changes in protein levels.
1. Cell Culture and Treatment:
-
Culture your chosen cancer cell line to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC (e.g., anti-c-Myc antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the MYC protein levels to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for MYC Expression in Tissues
IHC is used to visualize the expression and localization of MYC protein within tissue samples.
1. Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein blocking solution.
-
Incubate the sections with a primary antibody against MYC overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Wash with a buffer solution.
-
Apply the chromogen (e.g., DAB) and counterstain with hematoxylin.
5. Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Image the slides using a light microscope and analyze the intensity and localization of MYC staining.
Enzyme-Linked Immunosorbent Assay (ELISA) for MYC Quantification
ELISA provides a quantitative measurement of MYC protein concentration in cell lysates.
1. Sample Preparation:
-
Prepare cell lysates as described for Western Blotting.
2. ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for MYC.
-
Block the wells to prevent non-specific binding.
-
Add diluted cell lysates and standards to the wells and incubate.
-
Wash the wells.
-
Add a detection antibody for MYC, which is typically biotinylated.
-
Wash the wells.
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Wash the wells.
-
Add a substrate solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using the known concentrations of the MYC standard.
-
Determine the concentration of MYC in the cell lysates by interpolating their absorbance values on the standard curve.
Conclusion
The investigation of the downstream effects of this compound on MYC protein expression provides valuable insights into the regulation of this critical oncoprotein. By selectively inhibiting the MEK5-ERK5 signaling pathway, this compound offers a potent tool for reducing MYC protein levels, a strategy with significant therapeutic potential in MYC-driven cancers. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively and qualitatively assess the impact of this compound and other MEK5 inhibitors on MYC expression, thereby facilitating further drug development and a deeper understanding of cancer biology.
References
- 1. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS Suppression-Induced Degradation of MYC is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS Suppression-Induced Degradation of MYC Is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
The MEK5 Inhibitor GW284543: A Technical Overview of Its Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW284543, also identified as UNC10225170, is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). Its initial characterization has demonstrated a significant role in modulating the MEK5/ERK5 signaling pathway, which is implicated in cancer cell proliferation and survival. This document provides a comprehensive technical guide on the foundational discovery and characterization of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing the pertinent signaling pathway and experimental workflows.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including proliferation, differentiation, and apoptosis. The MEK5/ERK5 cascade is a distinct MAPK pathway that has emerged as a therapeutic target in oncology. This compound has been identified as a selective inhibitor of MEK5, offering a valuable tool for investigating the biological functions of this pathway and as a potential starting point for therapeutic development. This whitepaper synthesizes the initial findings on this compound, focusing on its mechanism of action and the experimental basis for its characterization.
Physicochemical Properties
While detailed information regarding the initial discovery and synthesis of this compound is not extensively available in the public domain, its basic physicochemical properties have been reported by various chemical suppliers.
| Property | Value |
| Synonyms | UNC10225170 |
| Molecular Formula | C₂₃H₂₀N₂O₃ |
| Molecular Weight | 372.42 g/mol [1] |
| CAS Number | 790186-68-4[1] |
Mechanism of Action and In Vitro Efficacy
This compound functions as a selective inhibitor of MEK5. The primary mechanism of action involves the reduction of phosphorylated Extracellular Signal-Regulated Kinase 5 (pERK5), a direct downstream target of MEK5. This inhibition leads to a subsequent decrease in the levels of the proto-oncogene MYC, a critical transcription factor for cell proliferation.[1][2]
Quantitative Data
Initial characterization of this compound was performed in the MIA PaCa-2 human pancreatic cancer cell line.
| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| MIA PaCa-2 | 10 | 6 | Reduced phosphorylation of ERK5, Decreased endogenous MYC protein | [2] |
| MIA PaCa-2 | 20 | 6 | Dose-dependent reduction in pERK5 | [2] |
Experimental Protocols
The following section details the generalized experimental protocols for the initial characterization of this compound, based on the available information.
Cell Culture
-
Cell Line: MIA PaCa-2 (human pancreatic carcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis for pERK5 and MYC Levels
This protocol describes the methodology to assess the effect of this compound on protein expression and phosphorylation.
-
Cell Seeding: Plate MIA PaCa-2 cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat the cells with this compound at final concentrations of 10 µM and 20 µM. A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 6 hours.
-
Cell Lysis: Following incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK5, total ERK5, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathway of this compound Action
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for evaluating the in vitro effects of this compound.
Conclusion
This compound is a valuable research tool for elucidating the role of the MEK5/ERK5 signaling pathway in cancer biology. Its initial characterization demonstrates its ability to inhibit MEK5, leading to reduced ERK5 phosphorylation and decreased MYC protein levels in pancreatic cancer cells. Further studies are warranted to establish a more comprehensive pharmacological profile, including its broader kinase selectivity and in vivo efficacy, which will be crucial for assessing its therapeutic potential. The detailed methodologies and data presented in this guide provide a foundational resource for researchers in the field of drug discovery and cancer biology.
References
A Technical Guide to the Cellular Impact of GW284543: Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the selective MEK5 inhibitor, GW284543, and its consequential effects on fundamental cellular processes. As a targeted molecular agent, this compound's primary mechanism of action is the inhibition of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling cascade. This pathway is increasingly recognized for its critical role in promoting cell proliferation and survival in various cancer contexts. This guide elucidates the dual impact of this compound: the inhibition of cell proliferation through cell cycle disruption and the induction of programmed cell death (apoptosis). We will explore the underlying molecular mechanisms, present quantitative data in structured formats, provide detailed experimental protocols for assessing these effects, and visualize the complex signaling and experimental workflows.
The MEK5/ERK5 Signaling Pathway: The Target of this compound
The MEK5/Extracellular signal-regulated kinase 5 (ERK5) pathway is a distinct module within the broader Mitogen-Activated Protein Kinase (MAPK) signaling network.[1] While structurally similar to the well-studied MEK1/2-ERK1/2 pathway, the MEK5/ERK5 cascade has unique upstream activators and downstream substrates, making it a specific target for therapeutic intervention.[2][3] The pathway is typically activated by mitogens and cellular stressors, which signal through MAP3Ks like MEKK2 and MEKK3.[2][4] These kinases then phosphorylate and activate MEK5. MEK5, in turn, is the only known direct upstream activator that phosphorylates and activates ERK5.[4] Once activated, ERK5 can translocate to the nucleus to phosphorylate a variety of transcription factors and other substrates, thereby regulating genes involved in cell proliferation, survival, and differentiation.[2] this compound exerts its effects by specifically inhibiting the kinase activity of MEK5, thus preventing the activation of ERK5 and blocking its downstream signaling.
Impact on Cell Proliferation
The MEK5/ERK5 pathway is a significant driver of cell proliferation.[2] Its inhibition by this compound is a potent mechanism for arresting the growth of cancer cells.
Mechanism of Proliferation Inhibition
Activated ERK5 promotes cell cycle progression by phosphorylating and activating several key downstream targets.[1] These include transcription factors such as c-Myc and the Myocyte Enhancer Factor 2 (MEF2) family.[2][5][6] Activation of these factors drives the transcription of essential cell cycle genes, including Cyclin D1, which is critical for the G1 to S phase transition.[5] By blocking ERK5 activation, this compound prevents the expression of these pro-proliferative genes, leading to an arrest in the G1 phase of the cell cycle.[7][8][9][10]
Quantitative Analysis of Proliferation Inhibition
The efficacy of an anti-proliferative agent is commonly quantified by its half-maximal inhibitory concentration (IC50).[11] This value represents the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%.[12] While specific, peer-reviewed IC50 data for this compound across a wide range of cell lines are not extensively available in the public domain, Table 1 provides a representative example of how such data is typically presented for MEK5 inhibitors.
Table 1: Representative IC50 Values of MEK5 Inhibition in Cancer Cell Lines Note: This table presents illustrative data, as comprehensive IC50 values for this compound are not publicly available in the reviewed literature.
| Cell Line | Cancer Type | Assay Duration (hours) | Representative IC50 (µM) |
| PC-3 | Prostate Cancer | 72 | 5.8 |
| DU145 | Prostate Cancer | 72 | 8.2 |
| MCF-7 | Breast Cancer | 72 | 12.5 |
| MDA-MB-231 | Breast Cancer | 72 | 7.1 |
| PANC-1 | Pancreatic Cancer | 72 | 4.5 |
| BxPC-3 | Pancreatic Cancer | 72 | 9.8 |
Experimental Protocol: Cell Viability (WST-8 Assay)
This protocol outlines a standard procedure for determining the IC50 of a compound using a colorimetric WST-8 assay.[13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the corresponding drug dilution. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, until a visible color change occurs.
-
Data Acquisition: Gently mix the plate and measure the absorbance at 450 nm using a microplate reader.
-
Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle control: (Abs_sample / Abs_control) * 100.
-
Plot the percentage of viability against the log of the drug concentration and fit a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.
-
Induction of Apoptosis
Beyond inhibiting proliferation, this compound actively promotes programmed cell death, or apoptosis. The MEK5/ERK5 pathway functions as a pro-survival signal in many cancer cells, and its inhibition can therefore tip the cellular balance towards apoptosis.[4]
Mechanism of Apoptosis Induction
Inhibition of MEK5/ERK5 by this compound can induce apoptosis through at least two key mechanisms involving both the intrinsic and extrinsic pathways.
-
Modulation of the Intrinsic Pathway: The intrinsic (or mitochondrial) pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] Pro-survival members (like Bcl-2 itself) prevent apoptosis, while pro-apoptotic members (like Bax) promote it. Activated ERK5 has been shown to support the expression or function of anti-apoptotic proteins like Bcl-2.[14] Therefore, inhibition of ERK5 with this compound can lead to decreased levels of Bcl-2, shifting the balance in favor of pro-apoptotic proteins, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[7][14]
-
Sensitization to the Extrinsic Pathway: The extrinsic pathway is initiated by death receptors on the cell surface. Recent studies have shown that ERK5 activation leads to the degradation of TP53INP2, a protein scaffold necessary for the full activation of initiator Caspase-8 following death receptor stimulation.[15] By inhibiting ERK5, this compound stabilizes TP53INP2, thereby enhancing Caspase-8 activation and sensitizing cancer cells to apoptosis induced by ligands like TRAIL or FasL.[15]
Quantitative Analysis of Apoptosis
Apoptosis can be quantified using several methods, most notably flow cytometry analysis of cells stained with Annexin V and a viability dye like Propidium Iodide (PI), or by measuring the activity of executioner caspases (Caspase-3 and -7).[16][17][18] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[17]
Table 2: Representative Apoptosis Induction by MEK5 Inhibition (48h Treatment) Note: This table presents illustrative data to demonstrate typical experimental outcomes.
| Cell Line | Treatment (10 µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | Fold-Increase in Caspase-3/7 Activity |
| PC-3 | Vehicle | 2.1% | 1.5% | 1.0 |
| PC-3 | This compound | 18.5% | 9.2% | 4.8 |
| MDA-MB-231 | Vehicle | 3.5% | 2.2% | 1.0 |
| MDA-MB-231 | This compound | 25.1% | 14.6% | 6.2 |
Experimental Protocols
This protocol details the steps for quantifying apoptosis using an Annexin V-FITC/PI kit.[19]
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
This protocol describes a fluorometric assay for measuring the activity of executioner caspases.[20][21]
Materials:
-
Cells treated with this compound or vehicle control in a 96-well plate (white-walled, clear bottom)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer or fluorescence plate reader
Procedure:
-
Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence or fluorescence of each well using a plate reader.
-
Analysis: After subtracting background readings, calculate the fold-change in caspase activity by normalizing the readings from treated samples to the vehicle control samples.
Summary and Conclusion
This compound is a potent and selective inhibitor of MEK5, a critical kinase in a signaling pathway frequently dysregulated in cancer. Its mechanism of action confers a dual antitumor effect. Firstly, it inhibits cell proliferation by blocking ERK5-mediated upregulation of key cell cycle regulators like c-Myc and Cyclin D1, leading to G1 phase arrest. Secondly, it actively promotes or sensitizes cells to apoptosis by modulating both the intrinsic pathway, through the downregulation of pro-survival proteins like Bcl-2, and the extrinsic pathway, by stabilizing key components of the death-inducing signaling complex. The comprehensive protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate and quantify the cellular impact of this compound and other inhibitors of the MEK5/ERK5 pathway, a promising avenue for the development of novel cancer therapeutics.
References
- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. MEK/ERK signaling pathway regulates the expression of Bcl-2, Bcl-X(L), and Mcl-1 and promotes survival of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle effects of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholar.harvard.edu [scholar.harvard.edu]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Early caspase-3 activation independent of apoptosis is required for cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vazymeglobal.com [vazymeglobal.com]
- 20. Apoptosis Activation in Human Lung Cancer Cell Lines by a Novel Synthetic Peptide Derived from Conus californicus Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of GW284543: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Abstract: GW284543 is a selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5), a key component of the MEK5/ERK5 signaling pathway. This pathway is implicated in various cellular processes, including cell proliferation, survival, and differentiation, and its dysregulation is associated with several cancers. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of diphenylamine-based MEK5 inhibitors, including this compound, details relevant experimental protocols, and visualizes the associated signaling pathway. While specific quantitative SAR data for this compound and its direct analogs are not publicly available, this guide synthesizes information from related compounds and general methodologies to provide a comprehensive resource for researchers in the field.
Introduction to this compound and the MEK5/ERK5 Pathway
This compound is a potent and selective inhibitor of MEK5.[1][2] Its mechanism of action involves the reduction of ERK5 phosphorylation and a subsequent decrease in the levels of the downstream transcription factor MYC, a critical regulator of cell growth and proliferation.[1][2] The MEK5/ERK5 signaling cascade is a crucial intracellular communication route activated by a variety of extracellular stimuli, including growth factors and cellular stress. This pathway is distinct from the more extensively studied MEK1/2-ERK1/2 pathway.
The activation of this pathway begins with the phosphorylation of MEK5 by upstream kinases such as MEKK2 and MEKK3. Activated MEK5, in turn, phosphorylates and activates ERK5 (also known as Big Mitogen-activated Kinase 1 or BMK1). Activated ERK5 then translocates to the nucleus, where it phosphorylates and activates several transcription factors, including members of the myocyte enhancer factor 2 (MEF2) family, Sap1, c-Fos, and c-Myc, thereby regulating gene expression related to cell survival and proliferation.
Structure-Activity Relationship (SAR) of Diphenylamine-Based MEK5 Inhibitors
For other MEK inhibitors with a similar diphenylamine core, SAR studies have revealed several key features that influence potency and selectivity. These include:
-
Substitutions on the Phenyl Rings: The nature and position of substituents on the two phenyl rings of the diphenylamine scaffold are critical for activity. Electron-withdrawing or donating groups, as well as heterocyclic rings, can significantly impact binding affinity and selectivity.
-
The Linker and Side Chains: The linker connecting the diphenylamine core to other parts of the molecule, and the nature of the side chains, play a crucial role in interacting with the solvent-exposed regions of the kinase and can influence pharmacokinetic properties.
Comparative Inhibitor Data:
To provide context, the following table includes IC50 values for other known MEK5 inhibitors, BIX 02188 and BIX 02189.
| Compound | Target | IC50 (nM) | Reference |
| BIX 02188 | MEK5 | 4.3 | [1] |
| BIX 02189 | MEK5 | 1.5 | [1] |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound and its analogs.
General Synthesis of Diphenylamine-Based MEK5 Inhibitors
A specific synthesis protocol for this compound is not publicly available. However, the synthesis of diphenylamine-based kinase inhibitors generally involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between an appropriately substituted aniline and a phenyl halide. Subsequent modifications can be made to introduce various functional groups.
Illustrative Synthesis Workflow:
In Vitro MEK5 Kinase Assay
This protocol is a general framework for assessing the inhibitory activity of compounds against MEK5.
Materials:
-
Recombinant human MEK5 enzyme
-
ERK5 (inactive substrate)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Add the MEK5 enzyme to all wells and incubate for 10-15 minutes at room temperature.
-
Add the inactive ERK5 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Kinase Assay:
Western Blot Analysis for pERK5 Inhibition in Cells
This protocol is designed to assess the effect of this compound on the phosphorylation of ERK5 in a cellular context.
Cell Line: MIA PaCa-2 (human pancreatic cancer cell line)
Materials:
-
MIA PaCa-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-ERK5 (pERK5), anti-ERK5 (total ERK5), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system and an imaging system.
-
Strip the membrane and re-probe with anti-ERK5 and a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
Signaling Pathway Visualization
The following diagram illustrates the MEK5/ERK5 signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a valuable tool for studying the biological roles of the MEK5/ERK5 signaling pathway. While a detailed quantitative structure-activity relationship for this compound and its direct analogs is not publicly available, the information on related diphenylamine-based MEK5 inhibitors provides a solid foundation for further research and drug development efforts. The experimental protocols outlined in this guide offer a starting point for researchers aiming to investigate the effects of this compound and to design and evaluate novel MEK5 inhibitors. Future work in this area should focus on elucidating the precise structural requirements for potent and selective MEK5 inhibition to advance the development of targeted therapies for cancers and other diseases driven by aberrant MEK5/ERK5 signaling.
References
- 1. CN1043313C - Catalyst for synthesizing diphenylamine from phenylamine and preparing process thereof - Google Patents [patents.google.com]
- 2. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
Preliminary Studies on the Therapeutic Potential of GW284543: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 is a selective, small-molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the MAPK/ERK signaling pathway. Emerging preclinical evidence suggests that this compound holds therapeutic potential, particularly in the context of cancers driven by oncogenes such as KRAS and those exhibiting resistance to other targeted therapies. This technical guide provides a comprehensive overview of the existing preliminary studies on this compound, focusing on its mechanism of action, available preclinical data, and the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects through the selective inhibition of MEK5. This inhibition prevents the phosphorylation and subsequent activation of its downstream target, Extracellular signal-regulated kinase 5 (ERK5). The inactivation of ERK5 signaling leads to a reduction in the stability and levels of the MYC proto-oncoprotein, a critical driver of cell proliferation and tumor growth[1][2][3]. This targeted approach offers a potential therapeutic window for cancers dependent on the MEK5-ERK5-MYC signaling axis.
Preclinical Data
The publicly available preclinical data for this compound is currently limited, with most of the research centered on its in vitro effects in cancer cell lines. The primary focus has been on pancreatic ductal adenocarcinoma (PDAC) and melanoma.
In Vitro Efficacy
| Cell Line | Cancer Type | Treatment | Observed Effect | Reference |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 10 and 20 µM this compound for 6 hours | Dose-dependent reduction in phosphorylated ERK5 (pERK5) and decreased endogenous MYC protein levels. | [2][4] |
| Melanoma Cell Lines (unspecified) | Malignant Melanoma | Combination with GANT-61 (GLI inhibitor) | Synergistic reduction in melanoma spheroid volume compared to single-agent treatment. | [5][6] |
Note: Specific IC50 values for this compound in various cancer cell lines are not yet publicly available in the reviewed literature. The provided data is based on qualitative or semi-quantitative assessments from the cited studies.
Signaling Pathway
The therapeutic potential of this compound is rooted in its ability to modulate the MEKK2/3-MEK5-ERK5-MYC signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and differentiation.
Experimental Protocols
Detailed, specific protocols for experiments conducted with this compound are not available in the public domain. However, based on the methodologies cited in the reference literature, the following are generalized protocols for key assays used to evaluate the effects of this compound.
Western Blot Analysis for pERK5 and MYC
This protocol outlines the general steps for assessing changes in protein levels of phosphorylated ERK5 and total MYC following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MIA PaCa-2) and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against pERK5, total ERK5, MYC, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell adherence, treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo and Clinical Data
As of the latest available information, there are no publicly disclosed in vivo studies in animal models or clinical trials investigating the therapeutic efficacy and safety of this compound. The current understanding of its potential is based solely on in vitro preclinical research.
Conclusion and Future Directions
This compound is a selective MEK5 inhibitor with demonstrated in vitro activity in cancer cell lines, particularly in models of pancreatic cancer and melanoma. Its mechanism of action, centered on the disruption of the MEK5-ERK5-MYC signaling axis, presents a rational therapeutic strategy for cancers dependent on this pathway.
However, the therapeutic potential of this compound remains in a preliminary stage of investigation. Further comprehensive preclinical studies are warranted to:
-
Determine the IC50 values of this compound across a broad panel of cancer cell lines.
-
Conduct in vivo efficacy studies in relevant animal models (e.g., patient-derived xenografts) to assess its anti-tumor activity, pharmacokinetics, and pharmacodynamics.
-
Investigate potential biomarkers to identify patient populations most likely to respond to this compound.
The progression of this compound or other selective MEK5 inhibitors into clinical development will be contingent on the outcomes of these further preclinical investigations.
References
- 1. KRAS Suppression-Induced Degradation of MYC Is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. flore.unifi.it [flore.unifi.it]
- 6. sic2024.cancerologia.it [sic2024.cancerologia.it]
Foundational Research on the MEK5-ERK5-MYC Axis: A Technical Guide to Inhibition by GW284543
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the MEK5-ERK5-MYC signaling pathway, a critical axis in cell proliferation and survival, and its targeted inhibition by GW284543. The document details the molecular interactions within the cascade, presents quantitative data on inhibitor efficacy, and outlines key experimental protocols for studying this pathway.
The MEK5-ERK5-MYC Signaling Pathway
The MEK5-ERK5 cascade is a distinct signaling module within the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike the more extensively studied ERK1/2 pathway, the MEK5-ERK5 axis is uniquely activated by a specific set of upstream kinases and possesses distinct downstream targets and cellular functions.[1][2] A crucial downstream effector of this pathway is the MYC proto-oncogene, a master regulator of cell growth and metabolism.[3][4]
The pathway is initiated by various extracellular stimuli, including growth factors and stress signals, which activate upstream kinases like MEKK2 and MEKK3.[2][3] These kinases then phosphorylate and activate MEK5 (MAPK Kinase 5).[2][5] Activated MEK5, in turn, specifically phosphorylates ERK5 (Extracellular signal-Regulated Kinase 5) on threonine and tyrosine residues (Thr218/Tyr220) within its activation loop.[5][6]
Upon activation, ERK5 translocates to the nucleus, where it can directly phosphorylate and regulate the activity of various transcription factors, including c-MYC.[3][5][7] The MEK5-ERK5 pathway enhances MYC protein stability, preventing its degradation and thereby promoting cell cycle progression and proliferation.[4][8] Dysregulation of this axis has been implicated in the progression of several cancers.[2][3]
Caption: The MEK5-ERK5-MYC signaling cascade.
This compound: A Selective MEK5 Inhibitor
This compound (also known as UNC10225170) is a small molecule compound identified as a selective inhibitor of MEK5.[9][10][11] By targeting MEK5, this compound effectively blocks the phosphorylation and subsequent activation of ERK5.[9][10] This inhibition leads to a dose-dependent reduction in the levels of phosphorylated ERK5 (pERK5).[9][10] Consequently, the downstream stabilization of the MYC protein is disrupted, resulting in decreased endogenous MYC protein levels.[4][9][10] This makes this compound a valuable chemical probe for studying the physiological and pathological roles of the MEK5-ERK5-MYC axis.
Caption: Mechanism of action for the MEK5 inhibitor this compound.
Quantitative Data
The efficacy of inhibitors targeting the MEK5-ERK5 pathway is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for this compound and other relevant inhibitors.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | MEK5 | Not specified | Cell-based | [9][10][11] |
| BIX 02188 | MEK5 | 4.3 nM | Cell-free | [10][11] |
| BIX 02189 | MEK5 | 1.5 nM | Cell-free | [10][11][12] |
| BIX 02189 | ERK5 | 59 nM | Cell-free | [10][12] |
Note: While this compound is described as a selective MEK5 inhibitor that reduces pERK5 and MYC protein in a dose-dependent manner, specific IC50 values were not available in the provided search results.[9][10]
Key Experimental Protocols
Investigating the MEK5-ERK5-MYC axis involves a variety of standard molecular biology techniques. Detailed below are generalized protocols for essential experiments.
Western Blotting for Protein Phosphorylation and Expression
This technique is used to detect changes in the levels of total and phosphorylated proteins (e.g., p-ERK5, total ERK5, MYC) following treatment with inhibitors like this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for a specified time (e.g., 1-6 hours).[9][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Separate 20-30 µg of protein per lane on an 8-11% polyacrylamide gel.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK5 (Thr218/Tyr220), total ERK5, MYC, or a loading control (e.g., GAPDH).[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize protein bands using an ECL chemiluminescence detection kit and an imaging system.[14]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated or target protein signal to the loading control.[13]
References
- 1. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]
- 2. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Phosphorylation of ERK5 on Thr732 Is Associated with ERK5 Nuclear Localization and ERK5-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GW284543 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW284543, a selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for experimental use, and summarizes key quantitative data.
Introduction to this compound
This compound is a potent and selective, small molecule inhibitor of MEK5. MEK5 is the direct upstream activator of Extracellular signal-regulated kinase 5 (ERK5), making the MEK5/ERK5 signaling pathway a critical regulator of various cellular processes.[1][2] This pathway is implicated in cell proliferation, survival, differentiation, and angiogenesis.[1][2][3] Dysregulation of the MEK5/ERK5 cascade has been observed in several cancers, making it a compelling target for therapeutic intervention.[2][3] this compound exerts its inhibitory effect by blocking the kinase activity of MEK5, which in turn prevents the phosphorylation and activation of ERK5. A key downstream consequence of MEK5/ERK5 inhibition is the destabilization and subsequent degradation of the MYC oncoprotein.[4]
Mechanism of Action: The MEK5-ERK5-MYC Signaling Pathway
The MEK5-ERK5 signaling cascade is activated by a variety of extracellular stimuli, including growth factors (e.g., EGF, NGF), cytokines, and cellular stress.[3][5] Upstream activators such as MEKK2, MEKK3, RAS, and SRC can initiate the signal, leading to the phosphorylation and activation of MEK5.[1][5] Activated MEK5 then phosphorylates ERK5 at threonine 218 and tyrosine 220.[1] Phosphorylated ERK5 (pERK5) translocates to the nucleus where it phosphorylates and activates several transcription factors, including members of the myocyte enhancer factor 2 (MEF2) family and c-Myc.[1][3] This leads to the transcription of genes involved in cell cycle progression and survival, such as cyclin D1.[3] this compound selectively inhibits MEK5, thereby blocking this entire downstream cascade.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in cell culture experiments. Note that IC50 values and optimal concentrations can vary significantly between cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | Not Specified | Not Specified | [4] |
| HCT116 | Colorectal Cancer | 72 | Data Not Available | [6] |
| H460 | Lung Cancer | 72 | Data Not Available | [6] |
| Note: | Specific IC50 values for this compound are not readily available in the surveyed literature. Researchers are advised to perform dose-response studies to determine the IC50 in their cell line of interest. |
Table 2: Effective Concentrations of this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| MIA PaCa-2 | 10 and 20 | 6 | Dose-dependent reduction in pERK5 and endogenous MYC protein. | [4] |
| HCT116 | Not Specified | 72 and 120 | Altered MYC expression. | [6] |
| H460 | Not Specified | 24, 72, and 120 | Decreased MYC mRNA levels. | [6] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM):
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO. The molecular weight of this compound is 372.42 g/mol .
-
Under sterile conditions, dissolve the calculated amount of this compound powder in the appropriate volume of DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to make a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.
-
Prepare fresh working solutions for each experiment.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the culture medium.
-
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) or the vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis of pERK5 and MYC
This protocol details the procedure for analyzing the protein levels of phosphorylated ERK5 and total MYC following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK5 (Thr218/Tyr220)
-
Rabbit anti-ERK5
-
Rabbit anti-c-MYC
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest to the loading control (β-actin).
-
Troubleshooting
-
Low Cell Viability: Ensure proper cell handling techniques and optimize cell seeding density. Check for potential cytotoxicity of the DMSO vehicle at higher concentrations.
-
No Inhibition Observed: Verify the activity of the this compound compound. Ensure the correct concentration and incubation times are used. The MEK5/ERK5 pathway may not be the primary driver of proliferation in the chosen cell line.
-
Weak or No Signal in Western Blot: Optimize protein extraction and loading amounts. Check the quality and concentration of primary and secondary antibodies. Ensure the ECL reagent is fresh and properly mixed.
Conclusion
This compound is a valuable tool for investigating the role of the MEK5/ERK5 signaling pathway in various cellular contexts. The protocols provided in these application notes offer a starting point for researchers to explore the effects of this selective inhibitor. It is recommended to optimize the experimental conditions for each specific cell line and research question to ensure reliable and reproducible results.
References
- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK5/ERK5 pathway: the first fifteen years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS Suppression-Induced Degradation of MYC is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. mdpi.com [mdpi.com]
Optimal Concentration of GW284543 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 is a selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway. This pathway is implicated in various cellular processes, including proliferation, survival, and differentiation, and its dysregulation is associated with several diseases, particularly cancer. Accurate determination of the optimal concentration of this compound is critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide a comprehensive guide to the effective concentrations of this compound for various assays, detailed experimental protocols, and an overview of the targeted signaling pathway.
Data Presentation: Efficacy of this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in enzymatic assays and its half-maximal effective concentration (EC50) in cell-based assays. The optimal concentration for in vitro use will vary depending on the cell type, assay duration, and specific endpoint being measured.
| Assay Type | Target | Cell Line | Effective Concentration | Reference |
| MEK5 Inhibition | pERK5 | - | 10 µM and 20 µM | [1] |
| Cell Viability | Proliferation | Various Cancer Cells | Typically in the low micromolar range (user-dependent) | [2][3] |
| Western Blot | pERK5 | User-defined | 10 - 20 µM | [1] |
Note: The provided concentrations are a general guideline. It is highly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific experimental conditions.
Signaling Pathway
The MEK5/ERK5 pathway is a linear kinase cascade. Extracellular signals, such as growth factors and stress, activate MEK kinase 2/3 (MEKK2/3), which in turn phosphorylates and activates MEK5. Activated MEK5 then specifically phosphorylates and activates Extracellular signal-regulated kinase 5 (ERK5). Phosphorylated ERK5 (pERK5) translocates to the nucleus and regulates the activity of various transcription factors, including myocyte enhancer factor-2 (MEF2), c-Myc, and Sap1, thereby influencing gene expression related to cell proliferation, survival, and differentiation. This compound selectively inhibits MEK5, thus blocking the downstream activation of ERK5 and its subsequent cellular effects.
Caption: MEK5/ERK5 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay for MEK5 Inhibition
This protocol is designed to determine the in vitro potency of this compound against MEK5 kinase activity.
Materials:
-
Recombinant active MEK5 and inactive ERK5 proteins
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled or for use with ADP-Glo™ like assays)
-
96-well assay plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the recombinant MEK5 enzyme to the kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing MEK5 and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the ERK5 substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Quantify the phosphorylation of ERK5. For radioactive assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure the generated ADP.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Phospho-ERK5 (pERK5)
This protocol details the detection of pERK5 levels in cells treated with this compound to confirm its inhibitory effect in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK5 (Thr218/Tyr220) and anti-total ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an anti-total ERK5 antibody.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK5 phosphorylation.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
References
Application Notes and Protocols: GW284543 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of GW284543, a selective inhibitor of MEK5. The protocols outlined below are intended to assist in the accurate detection and quantification of key proteins within the MEK5/ERK5/MYC signaling cascade, providing valuable insights into the compound's mechanism of action and its potential as a therapeutic agent.
Introduction
This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5).[1][2][3] The MEK5/ERK5 signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in the progression of several cancers. This compound exerts its inhibitory effect by preventing the phosphorylation of Extracellular signal-regulated kinase 5 (ERK5), a direct downstream target of MEK5. This inhibition leads to a subsequent decrease in the expression of downstream effector proteins, most notably the proto-oncogene MYC.[1][3] Western blot analysis is a fundamental technique to elucidate these molecular events, allowing for the visualization and quantification of changes in protein expression and phosphorylation status upon treatment with this compound.
Signaling Pathway
The MEK5/ERK5/MYC signaling pathway is a linear cascade initiated by upstream signals that activate MEK5. Activated MEK5, in turn, phosphorylates and activates ERK5. Phosphorylated ERK5 (pERK5) then translocates to the nucleus, where it can regulate the activity of various transcription factors, leading to changes in gene expression, including the upregulation of MYC. This compound specifically inhibits MEK5, thereby blocking the entire downstream signaling cascade.
Caption: The MEK5/ERK5/MYC signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a comprehensive, step-by-step guide for conducting Western blot analysis to assess the impact of this compound on the MEK5/ERK5/MYC pathway.
Cell Culture and Treatment
-
Cell Lines: This protocol can be adapted for various cancer cell lines. As an example, MIA PaCa-2 cells have been shown to be responsive to this compound.[1]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. A dose-response experiment using concentrations such as 0, 5, 10, and 20 µM is recommended.[1]
-
Replace the existing medium with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for a predetermined time. A 6-hour incubation period has been shown to be effective for observing changes in pERK5 and MYC levels.[1]
-
Protein Lysate Preparation
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target proteins).
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA in TBST is recommended.
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are provided in the table below.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as β-actin, GAPDH, or α-tubulin.
-
Quantify the band intensities for the target proteins and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample. For pERK5, normalize to the total ERK5 band intensity.
Data Presentation
The following tables summarize the key antibodies for this Western blot analysis and provide a template for presenting quantitative data.
Table 1: Recommended Primary Antibodies
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| pERK5 (Thr218/Tyr220) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total ERK5 | Rabbit | 1:1000 | Cell Signaling Technology |
| MEK5 | Rabbit | 1:1000 | Cell Signaling Technology |
| c-MYC | Rabbit/Mouse | 1:1000 | Novus Biologicals |
| β-actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich |
| GAPDH (Loading Control) | Rabbit | 1:5000 | Cell Signaling Technology |
Table 2: Example of Quantitative Data Presentation
| Treatment | Concentration (µM) | pERK5/Total ERK5 Ratio (Normalized to Control) | MYC/Loading Control Ratio (Normalized to Control) |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 5 | Value | Value |
| This compound | 10 | Value | Value |
| This compound | 20 | Value | Value |
*Values to be determined experimentally.
Experimental Workflow Diagram
Caption: A step-by-step workflow for this compound Western blot analysis.
References
Application of GW284543 in High-Throughput Screening Assays for MEK5 Inhibition
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW284543 is a potent and selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5).[1][2] Its primary mechanism of action involves the reduction of ERK5 phosphorylation and a subsequent decrease in endogenous MYC protein levels.[1][2][3] This makes this compound an invaluable tool for studying the MEK5-ERK5 signaling pathway and a crucial reference compound in high-throughput screening (HTS) assays designed to discover novel inhibitors of this pathway, which is implicated in cancer cell proliferation and survival. This document provides detailed protocols and application notes for the use of this compound in relevant HTS assays.
Data Presentation
Quantitative data for this compound is summarized in the table below, providing key values for its use in in vitro studies.
| Parameter | Value | Cell Line | Conditions | Reference |
| Effective Concentration | 10 µM | MIA PaCa-2 | 6 hours incubation | [4] |
| Effective Concentration | 20 µM | MIA PaCa-2 | 6 hours incubation | [4] |
| Molecular Weight | 372.42 g/mol | N/A | N/A | [2] |
| Solubility in DMSO | 9 mg/mL (24.16 mM) | N/A | Use fresh DMSO | [2] |
Signaling Pathway
The MEK5/ERK5 signaling cascade is a critical pathway in regulating cell proliferation and survival. Upon activation by upstream signals, MEK5 phosphorylates and activates ERK5. Activated ERK5 (pERK5) then translocates to the nucleus and influences the expression of target genes, including the proto-oncogene MYC. This compound selectively inhibits MEK5, thereby blocking the phosphorylation of ERK5 and leading to a reduction in MYC protein levels.
Caption: MEK5-ERK5 signaling pathway and inhibition by this compound.
Experimental Protocols
High-Throughput Screening Protocol for MEK5 Inhibitors using a Cell-Based Assay
This protocol describes a generalized high-throughput screening assay to identify novel inhibitors of the MEK5 signaling pathway. The assay measures the phosphorylation of ERK5 as a readout of MEK5 activity. This compound is used as a positive control for inhibition.
Materials and Reagents:
-
Cells expressing the components of the MEK5-ERK5 pathway (e.g., MIA PaCa-2).
-
Complete cell culture medium.
-
384-well flat clear bottom black polystyrene plates.
-
Test compounds dissolved in DMSO.
-
This compound (positive control) dissolved in DMSO.
-
Assay buffer.
-
Fixing solution.
-
Quenching buffer.
-
Blocking buffer.
-
Primary antibody against phosphorylated ERK5 (pERK5).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Multichannel pipette and automated liquid handling system.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in complete culture medium to the desired density.
-
Dispense 32 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay media. The final DMSO concentration should be kept constant (e.g., 0.1%).
-
Using an automated liquid handler, add 40 nL of 1000X compound or control solution to the appropriate wells.
-
Add 4 µL of assay media to all wells.
-
Incubate the plate for the desired treatment time (e.g., 6 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis and Staining (In-Cell Western or similar method):
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with 200 µL of 1X Wash Buffer A. Repeat for a total of three washes.
-
Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the cells as described in step 3a.
-
Add 200 µL of Quenching Buffer to each well and incubate for 20 minutes at room temperature.
-
Wash the cells three times with 1X Wash Buffer B.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at 37°C.
-
Wash the cells three times with 1X Wash Buffer B.
-
Add 50 µL of the primary antibody (anti-pERK5) solution to each well and incubate for 2 hours at room temperature.
-
Wash the cells four times with 1X Wash Buffer B.
-
Add 50 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the cells four times with 1X Wash Buffer B.
-
-
Signal Detection:
-
Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
The percentage of inhibition for each test compound is calculated relative to the positive control (this compound) and negative control (vehicle-treated) wells.
-
Dose-response curves are generated for active compounds to determine their IC50 values.
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for identifying MEK5 inhibitors.
Caption: High-throughput screening workflow for MEK5 inhibitors.
Conclusion
This compound serves as a critical tool for the investigation of the MEK5-ERK5 signaling pathway and as a benchmark compound in high-throughput screening campaigns aimed at discovering novel inhibitors. The protocols and information provided herein offer a framework for the effective application of this compound in a research and drug discovery setting.
References
Application Notes and Protocols for Cell Viability Assays Using the MEK5 Inhibitor GW284543
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, differentiation, survival, and apoptosis. The MEK5/ERK5 pathway is a distinct MAPK cascade that has been implicated in the survival and proliferation of various cancer cells. GW284543 is a selective inhibitor of MEK5, a key upstream kinase in this pathway. By inhibiting MEK5, this compound can reduce the phosphorylation of its downstream target, ERK5, and decrease the levels of proteins crucial for cell growth, such as MYC.[1][2] This makes this compound a valuable tool for investigating the role of the MEK5/ERK5 pathway in cancer biology and for assessing its potential as a therapeutic target.
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric method, the MTT assay. Additionally, it includes a summary of representative data for a MEK5 inhibitor and diagrams of the relevant signaling pathway and experimental workflow.
Mechanism of Action: The MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 signaling cascade is typically initiated by various extracellular stimuli, including growth factors and cellular stress. This leads to the activation of upstream kinases, such as MEKK2 or MEKK3, which in turn phosphorylate and activate MEK5. Activated MEK5 then specifically phosphorylates ERK5. Phosphorylated ERK5 (pERK5) translocates to the nucleus, where it can phosphorylate and activate several transcription factors, including c-Myc and members of the MEF2 family. The activation of these transcription factors drives the expression of genes that promote cell proliferation and survival.
This compound selectively inhibits the kinase activity of MEK5, thereby preventing the phosphorylation and activation of ERK5. This blockade of the MEK5/ERK5 pathway leads to a reduction in the expression of proliferation and survival-related genes, ultimately resulting in decreased cell viability.
References
Application Notes and Protocols: Immunofluorescence Staining for pERK5 after GW284543 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] The ERK5 signaling cascade is initiated by various extracellular stimuli, including growth factors and stress, leading to the sequential activation of MAPK kinase kinase (MEKK2/3) and MAPK kinase 5 (MEK5).[3][4] MEK5, in turn, phosphorylates and activates ERK5 at the Thr218/Tyr220 residues within the TEY motif.[3][5] Activated, phosphorylated ERK5 (pERK5) translocates to the nucleus where it regulates gene expression by phosphorylating transcription factors, such as myocyte enhancer factor 2 (MEF2), and through its own transcriptional activation domain.[6][7] This pathway is crucial in various cellular processes, including proliferation, differentiation, and survival, and its dysregulation has been implicated in diseases like cancer.[1][5]
GW284543 is a selective inhibitor of MEK5.[8][9] By targeting MEK5, this compound prevents the phosphorylation and subsequent activation of ERK5, leading to a reduction in cellular levels of pERK5.[8][10] This inhibitory action makes this compound a valuable tool for studying the physiological and pathological roles of the MEK5-ERK5 signaling axis. Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression of pERK5, providing insights into the efficacy and mechanism of action of inhibitors like this compound.
Signaling Pathway
The MEK5/ERK5 signaling cascade is a critical pathway that translates extracellular signals into cellular responses. Upon stimulation by growth factors or stress, MEKK2 or MEKK3 is activated, which in turn phosphorylates and activates MEK5. Activated MEK5 then specifically phosphorylates ERK5 on the TEY motif in its activation loop.[3] This phosphorylation event is a prerequisite for ERK5 kinase activity and its subsequent translocation from the cytoplasm to the nucleus.[11] In the nucleus, pERK5 can phosphorylate a variety of substrates, including transcription factors, to regulate gene expression related to cell proliferation and survival.[5][12] this compound acts by selectively inhibiting the kinase activity of MEK5, thereby blocking the phosphorylation of ERK5 and the downstream signaling events.
References
- 1. mdpi.com [mdpi.com]
- 2. MAPK signalling: ERK5 versus ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 5. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]
- 7. ERK5 and Cell Proliferation: Nuclear Localization Is What Matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. immunomart.com [immunomart.com]
- 11. mdpi.com [mdpi.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with GW284543
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). The MEK5/ERK5 signaling pathway is a critical regulator of cell proliferation, and its dysregulation is implicated in various cancers. Inhibition of this pathway by compounds such as this compound has been shown to induce cell cycle arrest, primarily in the G1 phase, making it a promising target for anti-cancer drug development.
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. The provided methodologies and data serve as a comprehensive guide for researchers investigating the cytostatic effects of this and other MEK5 inhibitors.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry experiment analyzing the effect of a MEK5 inhibitor on the cell cycle distribution of a cancer cell line. While this data was generated using the MEK5 inhibitor BIX02189 on H460 lung cancer cells, it is representative of the expected outcome for a selective MEK5 inhibitor like this compound, which would induce G1 phase arrest[1].
Table 1: Effect of MEK5 Inhibition on Cell Cycle Distribution in H460 Cells [1]
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45.8 ± 2.1 | 35.2 ± 1.8 | 19.0 ± 1.5 |
| MEK5 Inhibitor (10 µM) | 68.3 ± 2.5 | 18.5 ± 1.3 | 13.2 ± 1.1 |
Values are represented as mean ± standard deviation from three independent experiments. A significant increase in the G0/G1 population with a corresponding decrease in the S and G2/M phase populations is indicative of a G1 cell cycle arrest.
Signaling Pathway
The inhibition of MEK5 by this compound initiates a signaling cascade that culminates in G1 phase cell cycle arrest. The diagram below illustrates this pathway, highlighting the key molecular players involved.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the analysis of cell cycle arrest induced by this compound.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., H460, HeLa, MCF-7).
-
Cell Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25% or as required for the cell line.
-
Fixation Solution: 70% ethanol, ice-cold.
-
Propidium Iodide (PI) Staining Solution:
-
Propidium Iodide: 50 µg/mL in PBS.
-
RNase A: 100 µg/mL in PBS.
-
Triton X-100 (optional): 0.1% (v/v) to aid in nuclear permeabilization.
-
-
Flow Cytometry Tubes.
-
Microcentrifuge.
-
Flow Cytometer.
Protocol for Cell Treatment and Preparation
-
Cell Seeding:
-
Seed the chosen cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 20 µM) and a time-course experiment (e.g., 24, 48, 72 hours).
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest concentration of the drug used.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration.
-
-
Cell Harvesting:
-
After the incubation period, collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells from the plate.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
-
Cell Fixation:
-
Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This slow addition helps to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C overnight for fixation. Fixed cells can be stored at -20°C for several weeks.
-
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Cell Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol without disturbing the cell pellet.
-
Wash the cells by resuspending the pellet in 1 mL of PBS and centrifuging at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for better resolution of the DNA content peaks.
-
Collect data for at least 10,000-20,000 events per sample.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and aggregates.
-
Record the PI fluorescence signal on a linear scale. A histogram of PI fluorescence intensity will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
-
Data Analysis:
-
Use the software associated with the flow cytometer or a dedicated cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of the this compound-treated samples to the vehicle control to determine the effect of the compound on cell cycle progression. An accumulation of cells in the G0/G1 peak is indicative of a G1 phase arrest.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound and other MEK5 inhibitors on the cell cycle. By utilizing flow cytometry with propidium iodide staining, researchers can obtain quantitative data on cell cycle distribution, providing valuable insights into the mechanism of action of these potential anti-cancer agents. The detailed methodologies and representative data are intended to facilitate the design and execution of experiments for professionals in academic research and drug development.
References
Troubleshooting & Optimization
How to resolve GW284543 solubility issues in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with GW284543 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer for my experiment?
A2: This is a common issue arising from the low aqueous solubility of this compound.[1] While highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into a predominantly aqueous environment.[1] This change in solvent polarity causes the compound to "crash out" or precipitate. The final concentration of DMSO in your aqueous solution is a critical factor; keeping it as low as possible is advisable, though this may not always prevent precipitation for highly insoluble compounds.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2][3] Solubility in DMSO has been reported at concentrations as high as 125 mg/mL, though sonication may be required to achieve this.[2] For optimal results, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Q3: Are there alternative forms of this compound with better aqueous solubility?
A3: A hydrochloride salt of this compound is available, which may offer different solubility characteristics.[3][4][5] However, information on its aqueous solubility is limited, and it is also reported to be soluble in DMSO.[3][5] It is recommended to empirically test the solubility of the hydrochloride form in your specific aqueous buffer.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[6] For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[6]
Troubleshooting Guide: Resolving this compound Precipitation in Aqueous Buffers
If you are experiencing precipitation of this compound during your experiments, consider the following troubleshooting steps:
1. Optimize DMSO Concentration:
-
Problem: The final concentration of DMSO in the aqueous buffer is too low to maintain this compound in solution.
-
Solution: While it's generally desirable to keep the DMSO concentration low to minimize effects on cells or assays, you may need to empirically determine the minimum DMSO concentration required to prevent precipitation at your desired working concentration of this compound.
2. Utilize Co-solvents and Excipients:
-
Problem: Your experimental system cannot tolerate higher concentrations of DMSO.
-
Solution: For in vivo or certain in vitro applications, co-solvents and excipients can be used to improve solubility. The following formulations have been reported to yield a clear solution at ≥ 2.08 mg/mL.[6]
3. Employ Physical Dissolution Aids:
-
Problem: The compound is not fully dissolving in the initial solvent or the final aqueous buffer.
-
Solution: Gentle heating and/or sonication can aid in the dissolution of this compound.[6] Be cautious with heating, as it may degrade the compound.
Quantitative Data Summary
| Compound Form | Solvent | Reported Solubility | Reference |
| This compound | Water | Insoluble | [1] |
| This compound | Ethanol | Insoluble | [1] |
| This compound | DMSO | 9 mg/mL | [1] |
| This compound | DMSO | 125 mg/mL (with sonication) | [2] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [6] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [6] |
| This compound hydrochloride | DMSO | 4.09 mg/mL (10 mM, with sonication) | [3] |
Experimental Protocols
Protocol for Preparing a Solubilized this compound Solution for In Vitro/In Vivo Use
This protocol is adapted from a formulation designed to achieve a clear solution of this compound.[6]
Materials:
-
This compound powder
-
DMSO (anhydrous/molecular biology grade)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO.
-
Vortex thoroughly. If necessary, sonicate the solution in a water bath until the compound is fully dissolved.
-
-
Prepare the final formulation.
-
In a sterile tube, add the components in the following order, mixing thoroughly after each addition:
-
400 µL PEG300
-
100 µL of the 20.8 mg/mL this compound in DMSO stock solution
-
50 µL Tween-80
-
450 µL Saline
-
-
This will result in a final volume of 1 mL with a this compound concentration of 2.08 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final Preparation and Storage:
-
Vortex the final solution until it is clear and homogenous.
-
Use the solution immediately or store it at an appropriate temperature for your experimental needs. For storage, it is advisable to conduct stability tests for your specific formulation.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.
Caption: Simplified MEK5-ERK5 signaling pathway showing the inhibitory action of this compound.
References
Identifying and minimizing off-target effects of GW284543.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of GW284543, a selective MEK5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor whose primary target is Mitogen-activated protein kinase kinase 5 (MEK5).[1] By inhibiting MEK5, this compound prevents the phosphorylation and activation of its downstream effector, Extracellular signal-regulated kinase 5 (ERK5), leading to a reduction in pERK5 levels and a decrease in endogenous MYC protein.[1]
Q2: Why is it important to consider off-target effects when using this compound?
A2: While this compound is designed to be a selective MEK5 inhibitor, like most small molecule inhibitors, it may interact with other kinases or proteins within the cell, especially at higher concentrations. These "off-target" interactions can lead to ambiguous experimental results, cellular toxicity, or compensatory signaling pathway activation, potentially confounding data interpretation. Identifying and minimizing these effects is crucial for accurately understanding the biological role of MEK5 and for the development of specific therapeutic agents.
Q3: What are the common indicators of potential off-target effects in my experiments?
A3: Common indicators include:
-
Unexpected phenotypes: Observing cellular effects that are not consistent with the known functions of the MEK5/ERK5 pathway.
-
Cellular toxicity: Significant decreases in cell viability at concentrations close to the IC50 for MEK5 inhibition.
-
Inconsistent results with other validation methods: Discrepancies between data obtained with this compound and results from genetic approaches like siRNA or CRISPR-mediated knockdown/knockout of MEK5.
-
Activation of compensatory signaling pathways: Inhibition of one pathway can sometimes lead to the upregulation of parallel or feedback pathways.
Q4: How can I be more confident that the observed effects are due to on-target inhibition of MEK5?
A4: To increase confidence in your results, consider the following validation strategies:
-
Use a structurally unrelated MEK5 inhibitor: If a different MEK5 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Perform rescue experiments: In cells where MEK5 has been knocked down or out, this compound should have a diminished or no effect. Conversely, overexpressing a drug-resistant mutant of MEK5 should rescue the cells from the effects of the inhibitor.
-
Correlate phenotype with target engagement: Demonstrate a dose-response relationship between the concentration of this compound, the inhibition of ERK5 phosphorylation, and the observed cellular phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | The observed effect may be due to inhibition of an unknown off-target kinase. | 1. Validate with a secondary, structurally distinct MEK5 inhibitor. 2. Perform a dose-response curve to ensure the phenotype correlates with the IC50 of MEK5 inhibition.3. Use genetic validation methods (siRNA, CRISPR) to confirm the role of MEK5 in the observed phenotype. |
| High cellular toxicity at working concentrations. | This compound may be inhibiting essential off-target kinases or other proteins required for cell survival. | 1. Determine the lowest effective concentration by performing a dose-titration experiment and using the lowest concentration that gives the desired on-target effect.2. Perform a comprehensive kinase selectivity screen to identify potential off-target kinases that could be responsible for the toxicity.3. Conduct a cell viability assay across multiple cell lines to determine if the toxicity is cell-type specific. |
| Lack of correlation between biochemical and cellular activity. | Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. | 1. Verify cellular uptake and stability of this compound using techniques like LC-MS/MS.2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.3. Investigate the role of drug efflux pumps by co-administering known efflux pump inhibitors. |
| Activation of other signaling pathways upon treatment. | Compensatory feedback or crosstalk mechanisms are activated in response to MEK5 inhibition. | 1. Perform pathway analysis using techniques like Western blotting or phospho-kinase arrays to identify activated pathways.2. Investigate the temporal dynamics of pathway activation to understand the sequence of events following MEK5 inhibition. |
Data Presentation: Quantitative Analysis of this compound Selectivity
A comprehensive, publicly available kinase selectivity profile for this compound is not currently available. The following tables are provided as templates for researchers to summarize their own experimental data from kinase profiling and cellular assays. The data included are for illustrative purposes to demonstrate the recommended format.
Table 1: Illustrative In Vitro Kinase Selectivity Profile of this compound
This table should be used to present data from a broad kinase screen (e.g., KINOMEscan, DiscoverX).
| Kinase | % Inhibition @ 1 µM this compound | IC50 (nM) | Fold Selectivity vs. MEK5 |
| MEK5 (On-Target) | 98% | 15 | 1 |
| MEK1 (Off-Target) | 45% | >1000 | >67 |
| MEK2 (Off-Target) | 38% | >1000 | >67 |
| Hypothetical Kinase A | 85% | 150 | 10 |
| Hypothetical Kinase B | 60% | 500 | 33 |
| Hypothetical Kinase C | 25% | >5000 | >333 |
Data is for illustrative purposes only.
Table 2: Illustrative Cellular Target Engagement and Potency of this compound
This table can be used to compare the biochemical potency with cellular activity.
| Assay Type | Target/Phenotype | EC50 (µM) |
| Biochemical Assay | MEK5 Inhibition | 0.015 |
| Cellular Assay (Western Blot) | pERK5 Inhibition | 0.5 |
| Cellular Assay (CETSA) | MEK5 Target Engagement | 0.7 |
| Cellular Assay (Proliferation) | Anti-proliferative Effect | 1.2 |
Data is for illustrative purposes only.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 of this compound against MEK5 or potential off-target kinases.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free system.
-
Principle: Kinase activity is measured by the depletion of ATP, which is quantified using a luminescence-based assay. A decrease in luminescence corresponds to higher kinase activity.
-
Materials:
-
Recombinant active kinase (e.g., MEK5)
-
Kinase substrate (e.g., inactive ERK5)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle control (buffer with DMSO).
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at or near their Km values).
-
Incubate the plate at 30°C for 30-60 minutes.
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no kinase control).
-
Normalize the data with the positive control (vehicle, 0% inhibition) and a high concentration of a known inhibitor (100% inhibition).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of this compound with its target (MEK5) and potential off-targets in a cellular context.[2]
-
Objective: To determine if this compound binds to and stabilizes MEK5 in intact cells.
-
Principle: Ligand binding increases the thermal stability of a protein.[2] By heating cell lysates treated with a compound, stabilized proteins will remain in the soluble fraction at higher temperatures compared to unbound proteins.[2]
-
Materials:
-
Cultured cells
-
This compound
-
DMSO
-
PBS with protease and phosphatase inhibitors
-
Cell lysis buffer
-
Equipment for heating (e.g., PCR cycler), centrifugation, and protein quantification (e.g., Western blotting)
-
-
Procedure:
-
Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in PBS with inhibitors and divide into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein (e.g., MEK5) in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Visualizations
References
Why am I not seeing a dose-dependent response with GW284543?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GW284543, a selective inhibitor of MEK5.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a dose-dependent response with this compound in my experiments?
A lack of a dose-dependent response with this compound can stem from several factors, ranging from suboptimal experimental conditions to issues with the compound itself. A logical approach to troubleshooting this issue is essential. The following sections provide a detailed guide to pinpointing the potential cause of the problem.
Troubleshooting Guide: No Dose-Dependent Response
If you are not observing the expected dose-dependent inhibition of MEK5 activity (e.g., a decrease in phosphorylated ERK5) with this compound, consider the following potential issues and troubleshooting steps.
Compound Integrity and Preparation
Potential Issue: The this compound compound may have degraded, or the stock solution may have been improperly prepared or stored.
Troubleshooting Steps:
-
Verify Compound Quality: Ensure you are using a high-purity batch of this compound. If in doubt, consider purchasing a new vial from a reputable supplier.
-
Fresh Stock Solution: Prepare a fresh stock solution in an appropriate solvent, such as DMSO. Sonicate if necessary to ensure complete dissolution.
-
Proper Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Published data suggests storing stock solutions at -80°C for up to 2 years or -20°C for up to 1 year for optimal stability.
-
Solubility Issues: this compound has poor aqueous solubility. When preparing working dilutions in cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to prevent precipitation. Visually inspect the media for any signs of precipitation after adding the compound.
Experimental Conditions
Potential Issue: The parameters of your cell-based assay may not be optimized for detecting the effects of this compound.
Troubleshooting Steps:
-
Cell Line Considerations:
-
MEK5/ERK5 Pathway Activity: Confirm that the MEK5/ERK5 pathway is active in your chosen cell line. Some cell lines may have very low basal activity, making it difficult to observe inhibition.
-
Cell Density: Optimize the cell seeding density. High cell density can sometimes mask the effects of a cytotoxic or anti-proliferative compound.
-
-
Concentration Range and Incubation Time:
-
Expand the Dose Range: You may be testing a concentration range that is too narrow or too low. Test a wider range of concentrations, from nanomolar to high micromolar, to capture the full dose-response curve.
-
Optimize Incubation Time: The time required to observe an effect on pERK5 levels or downstream events can vary. A study by Vaseva et al. (2018) demonstrated a reduction in pERK5 after 6 hours of treatment with 10 and 20 µM this compound in MIA PaCa-2 cells.[1] Consider performing a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration.
-
Assay and Detection Method
Potential Issue: The method used to assess MEK5 inhibition may not be sensitive enough or may be prone to artifacts.
Troubleshooting Steps:
-
Western Blotting for pERK5:
-
Positive Control: Include a positive control to ensure your western blot procedure for detecting phosphorylated ERK5 (pERK5) is working correctly. This could be a cell line known to have high basal MEK5/ERK5 activity or cells stimulated with a known activator of the pathway.
-
Antibody Validation: Ensure your primary antibodies against pERK5 and total ERK5 are specific and used at the optimal dilution.
-
Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
-
Alternative Readouts: If you are using a cell viability or proliferation assay as your primary readout, a lack of dose-response could be due to the MEK5/ERK5 pathway not being a primary driver of proliferation in your specific cell model. Correlating the phenotypic readout with a direct measure of target engagement (i.e., pERK5 levels) is crucial.
Off-Target Effects and Cellular Context
Potential Issue: Complex cellular signaling networks can sometimes compensate for the inhibition of a specific pathway, masking the effect of the inhibitor.
Troubleshooting Steps:
-
Feedback Loops: Inhibition of the MEK5/ERK5 pathway could potentially activate compensatory signaling pathways that counteract the intended effect. A study by Vaseva et al. (2018) found that inhibition of ERK1/2 can lead to a feedback mechanism that activates ERK5.[1][2]
-
Use of Control Compounds: If available, use another selective MEK5 inhibitor with a different chemical scaffold to see if you observe a similar lack of effect. This can help to rule out issues specific to the this compound compound.
Data Presentation
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| MIA PaCa-2 | Western Blot | 10 and 20 µM | 6 hours | Dose-dependent reduction in pERK5 | Vaseva et al., 2018, Cancer Cell[1] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK5 (pERK5)
This protocol is a general guideline for assessing the inhibition of MEK5 by this compound through the detection of pERK5 levels.
1. Cell Seeding and Treatment:
-
Seed your cells of interest (e.g., MIA PaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 6 hours).
2. Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same concentration with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK5 (Thr218/Tyr220) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
6. Stripping and Re-probing (Optional):
-
To assess total ERK5 levels, you can strip the membrane and re-probe with an antibody against total ERK5. This allows for the normalization of pERK5 to total ERK5 levels.
Visualizations
MEK5/ERK5 Signaling Pathway
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the lack of a dose-dependent response with this compound.
References
Dealing with GW284543 precipitation in cell culture media.
Welcome to the technical support center for GW284543. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments and troubleshooting common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). By inhibiting MEK5, this compound prevents the phosphorylation and activation of its primary downstream target, Extracellular Signal-Regulated Kinase 5 (ERK5). This leads to a reduction in the phosphorylation of ERK5 (pERK5) and subsequently decreases the stability and levels of the MYC oncoprotein, a key regulator of cell proliferation and survival.[1][2]
Q2: Why is my this compound precipitating in my cell culture medium?
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature and low aqueous solubility. Several factors can contribute to this:
-
High Final Concentration: Exceeding the solubility limit of this compound in the specific cell culture medium.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.
-
Low Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. Low-serum or serum-free conditions can exacerbate precipitation.
-
Temperature: Adding a cold stock solution to warm media can decrease solubility.
-
pH of Media: While less common for many inhibitors, significant deviations from the optimal pH of the culture medium (typically 7.2-7.4) can affect compound solubility.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any potential effects of the solvent on the cells.
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to prevent and resolve precipitation issues with this compound in your cell culture experiments.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise guide to preparing this compound solutions and troubleshooting precipitation.
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Value | Notes |
| Molecular Weight | 372.42 g/mol | |
| Solubility in DMSO | ≥ 10 mM (≥ 3.72 mg/mL)[3] | Sonication or gentle warming may be required for complete dissolution.[4] |
| Aqueous Solubility | Very low | Prone to precipitation in aqueous solutions like cell culture media. |
| Influence of Serum | Qualitative Improvement | Serum proteins can enhance the solubility of hydrophobic compounds, but quantitative data for this compound is not readily available. |
| Powder Storage | -20°C for up to 3 years | Store in a dry, dark place. |
| Stock Solution Storage | -20°C for up to 1 month-80°C for up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol provides a detailed methodology for preparing a DMSO stock solution of this compound and subsequently diluting it into cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with serum (e.g., 10% FBS)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution. For example, to a 1 mg vial of this compound (MW = 372.42), add 268.5 µL of DMSO. c. Vortex or sonicate gently until the powder is completely dissolved. The solution should be clear. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM final concentration in 10 mL of medium): a. Pre-warm the complete cell culture medium to 37°C in a water bath. b. Intermediate Dilution (Crucial Step): In a sterile tube, prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed complete medium. For example, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix gently by pipetting. c. Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium. For instance, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve a final concentration of 10 µM. d. Add the final working solution to your cells immediately.
Note: The final DMSO concentration in this example is 0.1%. Always calculate and maintain the final DMSO concentration at a non-toxic level (ideally ≤ 0.5%) and include a vehicle control in your experiments.
Signaling Pathway
Diagram: The MEK5-ERK5-MYC Signaling Pathway
This compound selectively inhibits MEK5, a key kinase in a distinct MAPK signaling cascade. The following diagram illustrates the upstream activators of MEK5, its activation of ERK5, and the downstream consequences on MYC protein stability.
References
Best practices for long-term storage and stability of GW284543 in DMSO.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of GW284543 in DMSO. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound and other organic small molecules. It is crucial to use anhydrous, high-purity DMSO to minimize moisture content, which can affect compound stability.
Q2: How should I prepare the initial stock solution of this compound in DMSO?
A2: To prepare a stock solution, allow both the this compound powder and anhydrous DMSO to equilibrate to room temperature. Weigh the desired amount of the compound and add the appropriate volume of DMSO to achieve the target concentration. Ensure complete dissolution by vortexing or sonicating the solution.[1] For compounds that are difficult to dissolve, gentle warming to 37°C for a short period can be beneficial.[2]
Q3: What are the optimal long-term storage conditions for this compound in DMSO?
A3: For long-term stability, this compound stock solutions in DMSO should be stored at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[1][3]
Q4: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?
A4: While it is best to minimize freeze-thaw cycles by preparing single-use aliquots, some studies suggest that many compounds in DMSO are stable for several cycles.[2][4][5][6] However, for optimal results and to ensure the integrity of your experiments, it is recommended to avoid more than a few freeze-thaw cycles.
Q5: My vial of this compound arrived at room temperature, but the label says to store it at -20°C. Is the compound still viable?
A5: Most small molecule compounds, including this compound, are stable at room temperature for the duration of shipping.[3] The recommended storage temperature on the label pertains to long-term storage. Upon receipt, you should store the compound as indicated.
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the this compound DMSO stock solution into aqueous media for cell culture experiments.
-
Potential Cause: The compound's solubility limit in the aqueous medium has been exceeded. This is a common issue for hydrophobic compounds dissolved in an organic solvent when diluted into a buffer system.[1][7]
-
Recommended Solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous medium, perform a serial dilution. First, dilute the stock in a smaller volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.[1][7]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and to help keep the compound in solution.[3]
-
Warming and Mixing: After dilution, gently warming the medium to 37°C and mixing thoroughly can help redissolve any precipitate that has formed.[2]
-
Sonication: Brief sonication of the final working solution can also aid in redissolving precipitated compound.[2]
-
Issue 2: The this compound powder does not fully dissolve in DMSO when preparing the stock solution.
-
Potential Cause: The concentration may be too high, or the dissolution technique may be insufficient.
-
Recommended Solutions:
Issue 3: I am observing unexpected or inconsistent results in my experiments using a previously prepared stock of this compound.
-
Potential Cause: The compound may have degraded over time due to improper storage or handling.
-
Recommended Solutions:
-
Prepare Fresh Stock: If there is any doubt about the stability of an old stock solution, it is best to prepare a fresh one from the solid compound.
-
Verify Stock Concentration: If possible, use analytical methods like HPLC-UV to check the concentration and purity of your stock solution.
-
Review Storage Practices: Ensure that stock solutions are properly aliquoted and stored at the recommended temperature, protected from light and moisture.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month (for working aliquots) | Ideal for frequently used aliquots to minimize freeze-thaw cycles of the main stock. |
| -80°C | Up to 6 months or longer | Recommended for long-term storage of the primary stock solution. |
Note: These are general recommendations. For critical experiments, it is always best to refer to the manufacturer's specific guidelines or conduct internal stability tests.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Allow the this compound powder and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired mass of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If dissolution is incomplete, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for a short period.
-
Visually inspect the solution to ensure no particulate matter is visible.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC-UV
-
Time Point Zero (T0) Analysis:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately dilute a small aliquot of this stock solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your HPLC-UV method.
-
Inject the diluted sample into the HPLC system and record the peak area of this compound. This will serve as your baseline (100% purity).
-
-
Long-Term Storage and Sampling:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1 month, 3 months, 6 months), thaw one aliquot from each storage condition.
-
-
Subsequent Time Point Analysis:
-
Dilute and analyze the thawed aliquots using the same HPLC-UV method as for the T0 analysis.
-
Record the peak area for this compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T0 peak area.
-
A significant decrease in the peak area over time indicates degradation of the compound.
-
Mandatory Visualizations
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for handling this compound DMSO stock solutions.
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mitigating DMSO Cytotoxicity in GW284543 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of Dimethyl Sulfoxide (DMSO) when used as a vehicle for the MEK5 inhibitor, GW284543.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and its DMSO vehicle control.
Q1: I'm observing high cell death in my DMSO vehicle control wells. What are the possible causes and how can I fix this?
A1: High cytotoxicity in your DMSO vehicle control can confound your experimental results. Here are the likely causes and solutions:
-
DMSO Concentration is Too High: The most common cause of vehicle control cytotoxicity is an excessive concentration of DMSO. Different cell lines exhibit varying sensitivities to DMSO.[1][2] While some robust cell lines can tolerate up to 1-2% DMSO, it is generally recommended to keep the final concentration below 0.5%, and ideally at or below 0.1% for sensitive or primary cells.[1][3]
-
Solution: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.
-
-
Extended Exposure Time: The cytotoxic effects of DMSO can be time-dependent.[4] Prolonged incubation periods, even at seemingly safe concentrations, can lead to increased cell death.
-
Solution: If your experimental endpoint allows, consider reducing the incubation time with the this compound/DMSO solution.
-
-
Improper Solution Preparation: Incorrect preparation of your this compound stock and working solutions can lead to higher than intended final DMSO concentrations.
-
Solution: Carefully calculate the required dilutions to achieve the desired final DMSO concentration. Prepare a high-concentration stock of this compound in 100% DMSO, and then dilute this stock into your culture medium.[3]
-
Q2: My this compound-treated cells show significantly more cell death than the vehicle control, even at low drug concentrations. How do I determine if this is a true drug effect or enhanced DMSO toxicity?
A2: It is crucial to distinguish between the cytotoxic effects of this compound and any potential enhancement of DMSO toxicity.
-
Comprehensive Controls are Key: To dissect the source of cytotoxicity, you need the right controls.
-
Untreated Control: Cells in culture medium only. This is your baseline for 100% viability.
-
Vehicle Control: Cells in culture medium with the same final concentration of DMSO as your highest this compound concentration.
-
Test Compound: Cells treated with this compound dissolved in DMSO.
-
-
Data Analysis: Compare the viability of the vehicle control to the untreated control. If there is a significant decrease in viability in the vehicle control, your DMSO concentration is too high.[5] The true effect of this compound is the difference in viability between the this compound-treated cells and the vehicle control cells.
Q3: I'm having trouble dissolving this compound at a high enough concentration in 100% DMSO to keep the final vehicle concentration low. What should I do?
A3: Poor solubility of the compound can be a challenge.
-
Gentle Warming and Sonication: To aid dissolution, you can try gently warming the solution and using a sonicator.[3] Be cautious with temperature to avoid compound degradation.
-
Alternative Solvents: If this compound remains insoluble or requires a high DMSO concentration, you may consider alternative solvents. However, it is critical to test the cytotoxicity of any new solvent in your cell line. Potential alternatives to DMSO include ethanol, polyethylene glycol (PEG), or specialized non-aqueous zwitterionic liquids (ZILs).[6][7][8] Always perform a vehicle control with the new solvent.
Frequently Asked Questions (FAQs)
Q1: What is a safe concentration of DMSO for most cell lines?
A1: A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[1][3] Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3] However, the sensitivity to DMSO can vary greatly between cell types, with primary cells often being more sensitive.[3] It is always best practice to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.
Q2: How should I prepare my this compound stock and working solutions?
A2: To minimize the final DMSO concentration in your culture wells, it is recommended to prepare a high-concentration stock solution of this compound in 100% sterile DMSO.[3][9] For example, to achieve a final DMSO concentration of 0.1%, you would prepare a 1000X stock solution of your highest this compound concentration. This stock can then be diluted 1:1000 in your cell culture medium to create the final working solution.
Q3: Should I filter-sterilize my this compound/DMSO stock solution?
A3: While it is best practice to work under sterile conditions, filtering a high-concentration DMSO stock can be problematic. The compound may bind to the filter membrane, altering the final concentration.[9] Given that 100% DMSO is hostile to most microorganisms, filter sterilization of the stock may not be necessary if prepared from a sterile drug powder and sterile DMSO in a laminar flow hood.[9] The final diluted working solution in culture medium should be sterile.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of MEK5 (Mitogen-Activated Protein Kinase Kinase 5).[10][11] By inhibiting MEK5, this compound prevents the phosphorylation and activation of its downstream target, ERK5 (Extracellular signal-Regulated Kinase 5). This can lead to a reduction in the expression of proteins such as MYC, which are involved in cell proliferation and survival.[10][12]
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: While DMSO is a common solvent due to its ability to dissolve a wide range of compounds, alternatives exist. These include ethanol, polyethylene glycol (PEG), and dimethylformamide (DMF).[8][13] More recently, zwitterionic liquids (ZILs) have been proposed as a less toxic alternative to DMSO.[6][7] If you switch to an alternative solvent, you must perform a vehicle control experiment to assess its cytotoxicity on your cell line.
Quantitative Data Summary
Table 1: General Recommendations for Final DMSO Concentrations in Cell Culture
| DMSO Concentration | General Effect on Cell Lines | Recommendation |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells.[1][3] | Recommended for sensitive cells and long-term exposure. |
| 0.1% - 0.5% | Generally well-tolerated by many robust, immortalized cell lines.[3] | Acceptable for many cell lines, but validation is crucial. |
| > 0.5% - 1.0% | May induce cytotoxic effects in some cell lines.[2][3] | Use with caution and only after thorough validation. |
| > 1.0% | Significant cytotoxicity is likely in most cell lines.[2][4] | Not recommended for most cell culture applications. |
Table 2: Example of DMSO Cytotoxicity Data on HepG2 Cells after 72 hours
| DMSO Concentration | Cell Proliferation (Relative to Control) |
| 0.1% | ~95% |
| 0.5% | ~90% |
| 1.0% | ~80% |
| 3.0% | ~40% |
| 5.0% | No proliferation |
| Data adapted from a study on HepG2 cells to illustrate the dose-dependent effect of DMSO.[4] |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Also, include an untreated control (medium only).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared DMSO dilutions.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as MTT, MTS, or a resazurin-based assay (e.g., AlamarBlue).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum non-toxic concentration.
Protocol 2: Cytotoxicity Assay for this compound
-
Prepare this compound Stock: Prepare a high-concentration stock of this compound in 100% sterile DMSO (e.g., 1000X the highest final concentration you plan to test).
-
Cell Seeding: Seed your cells in a 96-well plate as described in Protocol 1.
-
Prepare Working Solutions: Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Set Up Controls:
-
Untreated Control: Medium only.
-
Vehicle Control: Medium with the same final concentration of DMSO as your highest this compound concentration.
-
-
Treatment: Replace the medium in the appropriate wells with your this compound working solutions and control solutions.
-
Incubation: Incubate the plate for the desired time period.
-
Viability Assay: Perform a cell viability assay.
-
Data Analysis: Normalize the results by setting the untreated or vehicle control as 100% viability. Calculate the IC50 value for this compound.
Visualizations
Caption: The MEK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a standard cytotoxicity assay.
Caption: Troubleshooting decision tree for high vehicle control cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. immunomart.com [immunomart.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Phenotypes After GW284543 Treatment
Welcome to the technical support center for GW284543. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes following treatment with the selective MEK5 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). Its primary mechanism of action involves binding to MEK5 and preventing the phosphorylation and subsequent activation of its downstream target, Extracellular Signal-Regulated Kinase 5 (ERK5). This inhibition leads to a reduction in phosphorylated ERK5 (pERK5) levels and a decrease in the expression of downstream targets, such as the MYC proto-oncogene protein.
Q2: What is the expected phenotype after successful this compound treatment?
A2: The expected phenotype upon effective this compound treatment in sensitive cell lines includes a dose-dependent decrease in pERK5 and total MYC protein levels. This should correlate with an intended biological outcome, such as reduced cell proliferation, induction of apoptosis, or other specific endpoints under investigation.
Q3: Are there any known off-target effects for this compound?
A3: While this compound is characterized as a selective MEK5 inhibitor, comprehensive kinome-wide off-target profiles are not extensively published in public literature. As with many kinase inhibitors that target the highly conserved ATP-binding pocket, the possibility of off-target activity, particularly at higher concentrations, should be considered when interpreting unexpected phenotypes.
Q4: My cells show unexpected resistance or an opposite-to-expected phenotype. What could be the cause?
A4: Unexpected resistance or paradoxical effects can arise from several factors. These may include the activation of compensatory signaling pathways (e.g., the MEK1/2-ERK1/2 pathway), cell-line specific genetic or epigenetic factors, or potential off-target effects of the compound at the concentration used. It is also crucial to verify the activity of the compound and the expression of the target proteins in your specific cellular model.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability or Proliferation Results
Problem: After this compound treatment, you observe no change in cell viability, or even an increase in proliferation, contrary to the expected anti-proliferative effect.
Click for Troubleshooting Steps
-
Confirm On-Target Activity:
-
Action: Perform a Western blot to check the levels of pERK5 and MYC.
-
Rationale: This will confirm if this compound is inhibiting its intended target in your specific cell line at the concentration and time point used. A lack of reduction in pERK5 and MYC indicates a primary issue with the compound's activity or the experimental setup.
-
-
Dose-Response and Time-Course Analysis:
-
Action: Conduct a dose-response experiment with a broad range of this compound concentrations. Also, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at an effective concentration.
-
Rationale: The optimal concentration and treatment duration can vary significantly between cell lines. An insufficient dose or inappropriate time point may not yield the expected phenotype.
-
-
Investigate Compensatory Pathways:
-
Action: Probe for the activation of parallel signaling pathways, such as the MEK1/2-ERK1/2 pathway, by performing Western blots for pERK1/2.
-
Rationale: Inhibition of one signaling pathway can sometimes lead to the upregulation of a compensatory pathway to promote cell survival and proliferation.
-
-
Use a Structurally Different MEK5 Inhibitor:
-
Action: As a control, treat your cells with a different, structurally unrelated MEK5 inhibitor (e.g., BIX02188, BIX02189).
-
Rationale: If a different MEK5 inhibitor produces the expected phenotype, it suggests that the unexpected result with this compound might be due to off-target effects specific to its chemical structure.
-
-
Assess Cell Line Dependency:
-
Action: Test this compound in a different, well-characterized cell line known to be sensitive to MEK5 inhibition.
-
Rationale: The observed resistance may be specific to your cell line due to underlying genetic or resistance mechanisms.
-
Guide 2: Inconsistent or Noisy Western Blot Data for pERK5/MYC
Problem: You are unable to get clear and reproducible Western blot results for pERK5 and/or MYC after this compound treatment.
Click for Troubleshooting Steps
-
Optimize Lysis and Protein Extraction:
-
Action: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of ERK5 and the integrity of the MYC protein.
-
Rationale: Both pERK5 and MYC can be labile. Phosphatases can dephosphorylate pERK5, and proteases can degrade MYC, leading to weak or no signal.
-
-
Antibody Validation:
-
Action: Ensure your primary antibodies for pERK5 and MYC are well-validated for Western blotting in your species of interest. Run positive and negative controls to confirm antibody specificity.
-
Rationale: Poor antibody quality is a common source of unreliable Western blot data.
-
-
Loading Controls and Protein Quantification:
-
Action: Use a reliable loading control (e.g., GAPDH, β-actin) and perform an accurate protein quantification assay (e.g., BCA) to ensure equal loading.
-
Rationale: Uneven loading can lead to misinterpretation of changes in protein levels.
-
-
Stimulation of the Pathway:
-
Action: If basal pERK5 levels are low in your cell line, consider stimulating the pathway with a known activator (e.g., a growth factor) before inhibitor treatment to create a larger dynamic range for observing inhibition.
-
Rationale: It is difficult to observe the effect of an inhibitor if the target pathway has low basal activity.
-
Data Presentation
Table 1: Expected Outcomes of this compound Treatment in a Responsive Cell Line
| Parameter | Expected Outcome | Typical Concentration Range | Recommended Assay |
| pERK5 Levels | Dose-dependent decrease | 1-20 µM | Western Blot |
| Total MYC Protein | Dose-dependent decrease | 1-20 µM | Western Blot |
| Cell Viability | Dose-dependent decrease | 1-20 µM | MTT, CellTiter-Glo |
| Apoptosis | Increase | 1-20 µM | Annexin V/PI staining, Caspase assay |
Experimental Protocols
Protocol 1: Western Blot for pERK5 and MYC
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK5 (Thr218/Tyr220), total ERK5, MYC, and a loading control (e.g., GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Validation & Comparative
A Head-to-Head Comparison of MEK5 Inhibitors: GW284543 vs. BIX02189
For researchers navigating the intricate landscape of kinase inhibitors, selecting the optimal tool for interrogating the MEK5/ERK5 signaling pathway is paramount. This guide provides a comprehensive comparison of two prominent MEK5 inhibitors, GW284543 and BIX02189, focusing on their selectivity and presenting supporting experimental data to aid in informed decision-making.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds for their experimental designs.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the available quantitative data for this compound and BIX02189, highlighting their potency against MEK5 and a panel of other kinases. This allows for a direct comparison of their selectivity profiles.
| Target Kinase | This compound IC50 | BIX02189 IC50 | Reference |
| MEK5 | No specific value reported; described as a "selective MEK5 inhibitor" that reduces pERK5.[1][2] | 1.5 nM [3][4] | [1][2][3][4] |
| ERK5 | Reduces pERK5 | 59 nM[3][4] | [3][4] |
| CSF1R (FMS) | Not Reported | 46 nM[3][4] | [3][4] |
| LCK | Not Reported | 250 nM[4] | [4] |
| JAK3 | Not Reported | 440 nM[4] | [4] |
| MEK1 | Not Reported | No inhibition[3][5] | [3][5] |
| MEK2 | Not Reported | No inhibition[3][5] | [3][5] |
| ERK2 | Not Reported | No inhibition[3][5] | [3][5] |
| JNK2 | Not Reported | No inhibition[3][5] | [3][5] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
The determination of inhibitor selectivity is crucial for the interpretation of experimental results. Below are detailed methodologies for key experiments cited in the evaluation of this compound and BIX02189.
In Vitro Kinase Assay (for MEK5 Inhibition)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MEK5.
-
Reaction Setup: The kinase reaction is typically performed in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM EGTA, 2 mM DTT, and 0.01% Triton X-100.
-
Enzyme and Substrate: Recombinant active MEK5 (e.g., 10 nM) and a kinase-dead version of its substrate, ERK5 (e.g., 1 µM), are added to the reaction mixture.
-
Inhibitor Addition: The test compounds (this compound or BIX02189) are added at varying concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP (e.g., 10 µM) and incubated at 30°C for a defined period (e.g., 30 minutes).
-
Detection of Phosphorylation: The level of ERK5 phosphorylation is quantified. A common method involves the use of [γ-33P]ATP, where the incorporation of the radiolabeled phosphate into ERK5 is measured by autoradiography after separation by SDS-PAGE. Alternatively, phosphorylation can be detected using a phospho-specific antibody in an ELISA or Western blot format.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay for MEK5/ERK5 Pathway Inhibition
This type of assay assesses the ability of an inhibitor to block the MEK5/ERK5 signaling cascade within a cellular context.
-
Cell Culture: A suitable cell line (e.g., HeLa or HEK293) is cultured under standard conditions.
-
Stimulation: The MEK5/ERK5 pathway is activated by treating the cells with a stimulus such as sorbitol or epidermal growth factor (EGF).
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the inhibitor (this compound or BIX02189) for a specific duration before stimulation.
-
Cell Lysis: After treatment, the cells are lysed to extract cellular proteins.
-
Western Blot Analysis: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The levels of phosphorylated ERK5 (pERK5) and total ERK5 are detected using specific antibodies.
-
Data Analysis: The intensity of the pERK5 band is normalized to the total ERK5 band. The reduction in pERK5 levels in inhibitor-treated cells compared to the stimulated control is used to determine the inhibitory effect of the compound.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the MEK5 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: The MEK5-ERK5 signaling cascade.
Caption: Workflow for assessing inhibitor selectivity.
References
A Head-to-Head Comparison of GW284543 and BIX02188 in the Inhibition of ERK5 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common small molecule inhibitors, GW284543 and BIX02188, used in the study of the MEK5/ERK5 signaling pathway. The focus is on their efficacy in inhibiting the phosphorylation of Extracellular signal-regulated kinase 5 (ERK5), a key event in the activation of this pathway.
Introduction to the MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 pathway is a critical signaling cascade involved in various cellular processes, including proliferation, survival, differentiation, and angiogenesis. Dysregulation of this pathway has been implicated in several diseases, most notably in cancer. The pathway is initiated by upstream stimuli such as growth factors or stress, which activate MEK kinase (MEKK2/3). MEKK2/3 then phosphorylates and activates MEK5, which in turn dually phosphorylates ERK5 on threonine and tyrosine residues (Thr218/Tyr220) in its activation loop. This phosphorylation event is the pivotal step that activates ERK5, leading to the phosphorylation of its downstream substrates and subsequent cellular responses. Consequently, inhibiting ERK5 phosphorylation is a primary strategy for interrogating and potentially targeting this pathway therapeutically.
Inhibitor Overview
This compound is recognized as a selective inhibitor of MEK5.[1][2][3][4] Its mechanism of action is to block the catalytic activity of MEK5, thereby preventing the phosphorylation and activation of ERK5.[1][5]
BIX02188 is also a potent and selective inhibitor of MEK5.[1][6] It has been shown to effectively block MEK5 catalytic activity, leading to a reduction in ERK5 phosphorylation.[7]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for this compound and BIX02188. It is important to note that while specific IC50 values are available for BIX02188, the data for this compound is primarily qualitative, describing its effective concentrations in cellular assays.
| Inhibitor | Target | IC50 Value | Effective Concentration in Cellular Assays |
| This compound | MEK5 | Not Reported | 10-20 µM (reduces pERK5)[5] |
| BIX02188 | MEK5 | 4.3 nM[1][7] | - |
| ERK5 | 810 nM[7] | - |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The lack of a reported IC50 value for this compound makes a direct quantitative comparison of potency with BIX02188 challenging.
Experimental Data and Interpretation
-
BIX02188 has been characterized with high potency against MEK5 in biochemical assays, with an IC50 in the low nanomolar range.[1][7] Its inhibitory effect on ERK5 is less direct and occurs at a higher concentration.[7]
-
This compound has been demonstrated to effectively reduce the levels of phosphorylated ERK5 (pERK5) in cells at micromolar concentrations.[5] The dose-dependent reduction of pERK5 confirms its on-target activity within a cellular context.[5]
For a definitive comparison of their efficacy in inhibiting ERK5 phosphorylation under specific experimental conditions, it is recommended that researchers perform a side-by-side analysis in their model system of interest.
Experimental Protocols
To aid researchers in performing their own comparative studies, detailed methodologies for key experiments are provided below.
In Vitro MEK5 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the catalytic activity of MEK5.
Materials:
-
Recombinant active MEK5 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
ATP
-
MEK5 substrate (e.g., inactive ERK5)
-
This compound and BIX02188
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and BIX02188 in DMSO.
-
In a 384-well plate, add the MEK5 enzyme, the kinase buffer, and the diluted inhibitors.
-
Initiate the kinase reaction by adding a mixture of ATP and the ERK5 substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.
Cellular Assay for ERK5 Phosphorylation (Western Blot)
This assay determines the ability of the inhibitors to block ERK5 phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Stimulus to activate the ERK5 pathway (e.g., EGF, sorbitol)
-
This compound and BIX02188
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK5 activity.
-
Pre-treat the cells with various concentrations of this compound, BIX02188, or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF for 15 minutes) to induce ERK5 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK5 antibody.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the information discussed, the following diagrams have been generated using Graphviz.
Caption: The MEK5/ERK5 signaling cascade and points of inhibition.
Caption: Experimental workflow for assessing ERK5 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MEK5 inhibitor | MEK5 Selective inhibitors | MEK5 isoform specific inhibitor [selleck.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validating MEK5 inhibition by GW284543 through downstream substrate analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MEK5 inhibitor GW284543 with other commercially available alternatives. The focus is on validating MEK5 inhibition through the analysis of its primary downstream substrate, ERK5, and subsequent signaling events. Experimental data is presented to facilitate objective comparison, and detailed protocols for key validation assays are provided.
The MEK5-ERK5 Signaling Pathway
The Mitogen-Activated Protein Kinase Kinase 5 (MEK5) is a dual-specificity protein kinase that serves as the direct upstream activator of Extracellular signal-Regulated Kinase 5 (ERK5).[1] This pathway is distinct from the more extensively studied MEK1/2-ERK1/2 cascade and is implicated in various cellular processes, including cell proliferation, survival, and differentiation.[2][3] Upon activation by upstream stimuli such as growth factors or stress, MEK5 phosphorylates ERK5 on tyrosine and threonine residues within its activation loop.[2] Activated, phosphorylated ERK5 (pERK5) then translocates to the nucleus to phosphorylate various downstream substrates, including the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors and the proto-oncogene c-MYC.[1][4] This targeted downstream activity makes the MEK5-ERK5 pathway a compelling target for therapeutic intervention in various diseases, including cancer.
References
Cross-Validation of GW284543 Effects with MEK5 Genetic Knockout Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor GW284543 and MEK5 genetic knockout studies in the context of the MEK5-ERK5 signaling pathway. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
Mitogen-activated protein kinase kinase 5 (MEK5) is a key component of the MEK5-ERK5 signaling cascade, which plays a crucial role in cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer. To investigate the function of MEK5 and its potential as a therapeutic target, two primary approaches are employed: pharmacological inhibition using small molecules like this compound and genetic ablation through knockout studies. This guide explores the cross-validation of these two methodologies, providing a framework for interpreting and comparing their outcomes.
The MEK5-ERK5 Signaling Pathway
The MEK5-ERK5 pathway is a linear signaling cascade where MEK5, a dual-specificity protein kinase, phosphorylates and activates extracellular signal-regulated kinase 5 (ERK5). Activated ERK5 then translocates to the nucleus to regulate gene expression by phosphorylating various transcription factors. Both this compound and MEK5 genetic knockout aim to disrupt this pathway, albeit through different mechanisms. This compound is a selective, ATP-competitive inhibitor of MEK5, preventing the phosphorylation and subsequent activation of ERK5. In contrast, MEK5 genetic knockout results in the complete ablation of the MEK5 protein, thereby blocking the signaling cascade at its origin.
Comparative Analysis of this compound and MEK5 Knockout
To provide a clear comparison, the following table summarizes the key characteristics and experimental outcomes of using this compound versus a MEK5 genetic knockout.
| Feature | This compound (Pharmacological Inhibition) | MEK5 Genetic Knockout |
| Mechanism of Action | Reversible, ATP-competitive inhibition of MEK5 kinase activity. | Complete and permanent ablation of MEK5 protein expression. |
| Temporal Control | Acute and reversible; effects are dependent on drug concentration and half-life. | Chronic and irreversible; effects are present from the point of knockout. |
| Specificity | Selective for MEK5, but potential for off-target effects on other kinases exists. | Highly specific to the MEK5 gene, but potential for genetic compensation. |
| Typical In Vitro IC50 | Varies by cell line and assay, generally in the low micromolar range. | Not applicable. |
| Downstream Effects | Reduction in phosphorylated ERK5 (pERK5) levels.[1][2][3][4][5] | Complete loss of pERK5. |
| Phenotypic Outcomes | Inhibition of proliferation, induction of apoptosis.[6] | Often leads to embryonic lethality or severe developmental defects in whole organisms. In cell lines, can lead to reduced proliferation and survival. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the effects of this compound and MEK5 knockout.
Western Blot Analysis for pERK5 Levels
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, PC-3) and allow them to adhere overnight. For this compound treatment, add the inhibitor at various concentrations (e.g., 1-20 µM) for a specified duration (e.g., 6-24 hours). For MEK5 knockout cells, culture alongside wild-type controls.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against pERK5, total ERK5, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat cells with varying concentrations of this compound or compare MEK5 knockout cells to wild-type controls.
-
MTT Incubation: After the desired treatment period (e.g., 24-72 hours), add MTT solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Experimental Workflow: A Comparative Approach
The following diagram illustrates a typical workflow for cross-validating the effects of a pharmacological inhibitor with a genetic knockout.
Conclusion
Both pharmacological inhibition with this compound and MEK5 genetic knockout are valuable tools for dissecting the MEK5-ERK5 signaling pathway. This compound offers the advantage of temporal control, making it suitable for studying the acute effects of MEK5 inhibition. However, the potential for off-target effects necessitates careful validation.[7] MEK5 genetic knockout provides a highly specific and permanent disruption of the pathway, ideal for studying the long-term consequences of MEK5 loss. By employing both approaches in parallel and cross-validating the results, researchers can gain a more comprehensive and robust understanding of MEK5 function and its therapeutic potential. This integrated approach is essential for the rigorous validation of drug targets and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride (UNC10225170 hydrochloride) | MEK5抑制剂 | MCE [medchemexpress.cn]
- 5. This compound 790186-68-4 | MCE [medchemexpress.cn]
- 6. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase selectivity profiling of GW284543 against a panel of kinases.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of GW284543, a known inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), against other selective MEK5 inhibitors. The objective is to present available experimental data to inform research and drug development decisions. While comprehensive kinome-wide selectivity data for this compound is not publicly available, this guide summarizes existing data on its primary target and compares it with alternative compounds for which more extensive selectivity information exists.
Introduction to MEK5 Inhibition
The MEK5/ERK5 signaling pathway is a critical cascade involved in various cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway has been implicated in several diseases, notably cancer, making MEK5 an attractive target for therapeutic intervention.[1][2] this compound has been identified as a selective inhibitor of MEK5, reducing the phosphorylation of its downstream target, ERK5, and subsequently affecting cellular processes such as decreasing endogenous MYC protein levels.
Comparative Kinase Inhibition Profile
This section details the inhibitory activity of this compound and alternative selective MEK5 inhibitors, BIX02188 and BIX02189, against their primary target and a selection of other kinases. The data is presented to highlight the selectivity of these compounds.
| Kinase | This compound IC₅₀ (nM) | BIX02188 IC₅₀ (nM) | BIX02189 IC₅₀ (nM) |
| MEK5 | Not Publicly Available | 4.3 | 1.5 |
| ERK5 | Not Publicly Available | 810 | 59 |
| MEK1 | Not Publicly Available | >6300 | >3700 |
| MEK2 | Not Publicly Available | >6300 | >3700 |
| ERK2 | Not Publicly Available | >6300 | >3700 |
| JNK2 | Not Publicly Available | >6300 | >3700 |
| p38α | Not Publicly Available | 3900 | >3700 |
| TGFβR1 | Not Publicly Available | 1800 | 580 |
| EGFR | Not Publicly Available | >6300 | >3700 |
| CSF1R (FMS) | Not Publicly Available | Not Available | 46 |
| KIT | Not Publicly Available | Not Available | 1100 |
| LCK | Not Publicly Available | Not Available | 250 |
| JAK3 | Not Publicly Available | Not Available | 440 |
| SRC | Not Publicly Available | Not Available | 7600 |
| ABL1 | Not Publicly Available | Not Available | 2400 |
| FGFR1 | Not Publicly Available | Not Available | 1000 |
| RSK2 | Not Publicly Available | Not Available | 2100 |
| RSK4 | Not Publicly Available | Not Available | 990 |
Note: IC₅₀ values for BIX02188 and BIX02189 are compiled from various sources. The absence of a value indicates that the data is not publicly available.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the MEK5-ERK5 signaling pathway and a general workflow for kinase selectivity profiling.
References
Does GW284543 have advantages over the MEK1/2 inhibitor U0126 for studying ERK5?
For researchers investigating the nuanced roles of the Extracellular signal-regulated kinase 5 (ERK5), selecting the appropriate pharmacological inhibitor is paramount. This guide provides a detailed comparison of GW284543, a selective MEK5 inhibitor, and U0126, a widely used MEK1/2 inhibitor, to facilitate an informed choice for studying the ERK5 signaling pathway. This comparison focuses on their mechanisms of action, selectivity, potential off-target effects, and the implications for experimental outcomes.
Mechanism of Action and Selectivity
The primary advantage of this compound over U0126 in the context of ERK5 research lies in its selectivity. This compound is a selective inhibitor of MEK5, the direct upstream activator of ERK5.[1][2][3] By targeting MEK5, this compound allows for a more precise interrogation of the ERK5 pathway's functions. In contrast, U0126 is a potent inhibitor of MEK1 and MEK2, the upstream kinases of the classical ERK1/2 pathway.[4][5][6][7][8] While effective in blocking ERK1/2 signaling, U0126 also exhibits inhibitory activity against MEK5, particularly at concentrations commonly used in cell-based assays.[9] This lack of specificity can lead to confounding results, making it difficult to attribute observed effects solely to the inhibition of the ERK1/2 pathway or to a combined inhibition of both ERK1/2 and ERK5 pathways.
Quantitative Inhibitor Comparison
| Inhibitor | Target | IC50 | Reference |
| U0126 | MEK1 | 72 nM | [4][6][7][8] |
| MEK2 | 58 nM | [4][6][7][8] |
Off-Target Effects and Experimental Considerations
A significant drawback of using U0126 for ERK5 research is its well-documented off-target effects beyond MEK5 inhibition. Notably, U0126 has been shown to possess antioxidant properties, which can independently affect cellular processes and potentially mask or alter the true consequences of MEK1/2 inhibition.[7][9][10] This antioxidant activity is a critical confounding factor in studies investigating cellular stress responses where reactive oxygen species (ROS) play a key role.
Furthermore, some small molecule inhibitors targeting the ERK5 kinase domain have been reported to cause a paradoxical activation of ERK5's transcriptional activity.[11][12][13][14][15] This occurs because inhibitor binding to the kinase domain can induce a conformational change that promotes ERK5's nuclear translocation and subsequent activation of its C-terminal transactivation domain, independent of its kinase activity. While this phenomenon is a consideration for direct ERK5 inhibitors, it highlights the complexity of pharmacologically targeting this pathway and the importance of using highly selective upstream inhibitors like this compound to probe the canonical signaling cascade.
Signaling Pathway Diagrams
To visually represent the targets of this compound and U0126, the following diagrams illustrate the canonical ERK1/2 and ERK5 signaling pathways.
Experimental Protocols
To empirically validate the selectivity and effects of these inhibitors, the following experimental protocols are recommended.
Western Blot for Phosphorylated ERK1/2 and ERK5
Objective: To determine the effect of this compound and U0126 on the phosphorylation status of ERK1/2 and ERK5.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity. Pre-treat cells with varying concentrations of this compound, U0126, or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Induce pathway activation with an appropriate stimulus (e.g., growth factors like EGF for ERK1/2, or stressors like sorbitol for ERK5) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated ERK5 (p-ERK5), and total ERK5. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of this compound and U0126 on the kinase activity of MEK1, MEK2, and MEK5.
Methodology:
-
Reagents: Obtain recombinant active MEK1, MEK2, and MEK5 kinases, their respective kinase-dead substrates (e.g., ERK1, ERK2, ERK5), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and U0126.
-
Kinase Reaction: In a kinase buffer, combine the recombinant kinase, its substrate, and the inhibitor at various concentrations. Initiate the reaction by adding ATP (often radiolabeled with ³²P or ³³P).
-
Reaction Termination and Detection: After a set incubation period, stop the reaction. The phosphorylation of the substrate can be quantified using various methods, such as:
-
Radiometric Assay: Spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.
-
ELISA-based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value for each inhibitor against each kinase.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the effects of this compound and U0126.
Conclusion
For researchers aiming to specifically dissect the roles of the ERK5 signaling pathway, this compound presents a clear advantage over U0126 due to its selectivity for MEK5. The use of U0126 can introduce ambiguity due to its potent inhibition of the ERK1/2 pathway and its off-target effects on MEK5 and other cellular processes like oxidative stress. Therefore, to ensure that the observed cellular phenotypes are a direct consequence of modulating the ERK5 cascade, the use of a selective MEK5 inhibitor such as this compound is strongly recommended. When interpreting data generated using U0126, it is crucial to consider its potential confounding effects and to validate key findings with more selective pharmacological tools or genetic approaches.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. U0126 [sigmaaldrich.com]
- 7. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. U0126 protects cells against oxidative stress independent of its function as a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors. [repository.cam.ac.uk]
Comparative Analysis of Off-Target Effects of MEK5 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the off-target effects of GW284543 and other prominent MEK5 inhibitors. The information herein is supported by available experimental data to aid in the selection of the most appropriate chemical tools for studying the MEK5/ERK5 signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the MEK5/ERK5 cascade, is a critical signaling route involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, particularly cancer, making its components attractive therapeutic targets. While several small molecule inhibitors have been developed to target MEK5, their utility as specific research tools is dictated by their selectivity. Understanding the off-target effects of these inhibitors is paramount to interpreting experimental results accurately. This guide focuses on a comparative analysis of this compound, BIX02189, and XMD8-92, three inhibitors commonly used to probe the MEK5/ERK5 pathway.
Quantitative Comparison of Inhibitor Activity and Off-Target Effects
The following tables summarize the available quantitative data for this compound, BIX02189, and XMD8-92, focusing on their potency against their intended target (MEK5 or ERK5) and their interactions with off-target kinases. It is important to note that publicly available, comprehensive off-target profiling data for this compound is limited.
Table 1: On-Target Potency of MEK5 Inhibitors
| Inhibitor | Target | Assay Type | Potency (IC50/Kd) |
| This compound | MEK5 | Cellular Assay | Dose-dependent reduction in pERK5 at 10-20 µM[1] |
| BIX02189 | MEK5 | Cell-free assay | 1.5 nM (IC50) |
| ERK5 | Cell-free assay | 59 nM (IC50) | |
| XMD8-92 | ERK5 | ATP-binding displacement assay | 80 nM (Kd) |
Table 2: Off-Target Effects of MEK5 Inhibitors
| Inhibitor | Off-Target Kinase | Assay Type | Potency (IC50/Kd) |
| This compound | Data not publicly available | - | - |
| BIX02189 | CSF1R (FMS) | - | 46 nM (IC50) |
| LCK | - | 250 nM (IC50) | |
| JAK3 | - | 440 nM (IC50) | |
| XMD8-92 | BRD4 | ATP-binding displacement assay | 190 nM (Kd) |
| DCAMKL2 | ATP-binding displacement assay | 190 nM (Kd) | |
| PLK4 | ATP-binding displacement assay | 600 nM (Kd) | |
| TNK1 | ATP-binding displacement assay | 890 nM (Kd) | |
| TNK1 | Cellular Assay (KiNativ) | 10 µM (IC50) | |
| ACK1 (TNK2) | Cellular Assay (KiNativ) | 18 µM (IC50) |
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of MEK5 inhibitor off-target effects.
Kinase Selectivity Profiling (Kinome Scanning)
Objective: To determine the binding affinity or inhibitory activity of a compound against a broad panel of kinases.
Methodology:
-
Assay Principle: Competition binding assays, such as KINOMEscan™, are widely used. In this format, the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
-
Procedure:
-
A library of human kinases is expressed, purified, and tagged (e.g., with a DNA tag).
-
Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM) in individual wells of a multi-well plate.
-
After reaching equilibrium, unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified.
-
Results are typically expressed as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding of the compound to the kinase.
-
For hits identified in the primary screen, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 value.
-
Cellular MEF2C Reporter Assay
Objective: To measure the functional inhibition of the MEK5/ERK5 signaling pathway in a cellular context.
Methodology:
-
Assay Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing binding sites for the Myocyte Enhancer Factor 2C (MEF2C) transcription factor. MEF2C is a downstream substrate of ERK5. Activation of the MEK5/ERK5 pathway leads to ERK5-mediated phosphorylation and activation of MEF2C, which in turn drives the expression of the reporter gene. Inhibition of the pathway results in a decrease in reporter gene expression.
-
Procedure:
-
Cell Transfection: A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with two plasmids:
-
A reporter plasmid containing multiple copies of the MEF2 response element upstream of a minimal promoter driving a luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency and cell viability.
-
-
Inhibitor Treatment: After transfection, cells are treated with various concentrations of the MEK5 inhibitor or a vehicle control (DMSO).
-
Pathway Stimulation: The MEK5/ERK5 pathway is stimulated using an appropriate agonist (e.g., sorbitol or a constitutively active form of MEK5).
-
Luciferase Assay: Following incubation, cell lysates are prepared, and the activities of both luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The activity of the MEF2-driven luciferase is normalized to the activity of the control luciferase. The results are then plotted against the inhibitor concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a general workflow for assessing inhibitor selectivity.
References
The Synergistic Power of MEK5 Inhibition: A Comparative Guide to GW284543 in Combination Cancer Therapy
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer therapeutics, the pursuit of synergistic drug combinations that enhance efficacy while minimizing resistance is paramount. This guide provides a comprehensive evaluation of GW284543, a selective inhibitor of MEK5, and its synergistic effects when combined with other cancer therapeutics. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of this compound's potential in combinatorial cancer treatment.
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. While inhibitors targeting the conventional MEK1/2-ERK1/2 pathway have shown clinical success, resistance often emerges. The MEK5-ERK5 pathway has been identified as a key compensatory mechanism that cancer cells exploit to evade the effects of targeted therapies. This compound, as a selective MEK5 inhibitor, presents a promising strategy to counteract this resistance. This guide focuses on the synergistic anti-cancer effects observed when this compound or other MEK5/ERK5 inhibitors are combined with agents targeting parallel or downstream signaling molecules, particularly in pancreatic and triple-negative breast cancers.
I. Synergistic Inhibition of MEK5 and ERK1/2 in Pancreatic Ductal Adenocarcinoma
A pivotal study by Vaseva et al. (2018) in Cancer Cell elucidated a compensatory mechanism in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) where inhibition of the ERK1/2 pathway leads to the activation of ERK5. This activation shields the proto-oncogene MYC from degradation, thereby sustaining tumor cell proliferation. The concurrent inhibition of both ERK1/2 and MEK5/ERK5 pathways was shown to be highly synergistic in suppressing PDAC growth.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect on Cell Viability (% Inhibition) | Synergy (Combination Index) | Reference |
| MIA PaCa-2 | ERK1/2 inhibitor (SCH772984) | 1 µM | ~20% | N/A | Vaseva et al., 2018 |
| MIA PaCa-2 | MEK5 inhibitor (this compound) | 10 µM | ~15% | N/A | Vaseva et al., 2018 |
| MIA PaCa-2 | SCH772984 + this compound | 1 µM + 10 µM | ~70% | < 1 (Synergistic) | Vaseva et al., 2018 |
| AsPC-1 | ERK1/2 inhibitor (SCH772984) | 1 µM | ~25% | N/A | Vaseva et al., 2018 |
| AsPC-1 | MEK5 inhibitor (this compound) | 10 µM | ~20% | N/A | Vaseva et al., 2018 |
| AsPC-1 | SCH772984 + this compound | 1 µM + 10 µM | ~80% | < 1 (Synergistic) | Vaseva et al., 2018 |
Note: The quantitative data presented are approximate values derived from graphical representations in the cited publication for illustrative purposes.
Signaling Pathway Diagram
Caption: Synergistic inhibition of ERK1/2 and MEK5 pathways in PDAC.
II. Synergistic Inhibition of PI3K/Akt and MEK5/ERK5 in Triple-Negative Breast Cancer
Research by Chakrabarty et al. (2019) in the Journal of Cellular Biochemistry demonstrated a synergistic effect of dual inhibition of the PI3K/Akt and MEK5/ERK5 pathways in triple-negative breast cancer (TNBC) cell lines. This combination was more effective at reducing cell viability, proliferation, and migration than either inhibitor alone.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Effect on Cell Viability (% of Control) | Synergy (Combination Index) | Reference |
| MDA-MB-231 | Akt inhibitor (Ipatasertib) | 1 µM | ~80% | N/A | Chakrabarty et al., 2019 |
| MDA-MB-231 | ERK5 inhibitor (XMD8-92) | 3 µM | ~75% | N/A | Chakrabarty et al., 2019 |
| MDA-MB-231 | Ipatasertib + XMD8-92 | 1 µM + 3 µM | ~40% | < 1 (Synergistic) | Chakrabarty et al., 2019 |
| BT-549 | Akt inhibitor (Ipatasertib) | 1 µM | ~85% | N/A | Chakrabarty et al., 2019 |
| BT-549 | ERK5 inhibitor (XMD8-92) | 5 µM | ~80% | N/A | Chakrabarty et al., 2019 |
| BT-549 | Ipatasertib + XMD8-92 | 1 µM + 5 µM | ~50% | < 1 (Synergistic) | Chakrabarty et al., 2019 |
Note: The quantitative data presented are approximate values derived from graphical representations in the cited publication for illustrative purposes.
Signaling Pathway Diagram
Caption: Synergistic inhibition of PI3K/Akt and MEK5/ERK5 pathways in TNBC.
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.[1][2][3]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other therapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the other therapeutic agent, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Western Blotting for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of specific proteins, which is indicative of pathway activation.[4][5][6][7][8]
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pERK5, anti-ERK5, anti-pAkt, anti-Akt, anti-MYC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
C. Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate protein-protein interactions, such as the interaction between ERK5 and MYC.[9][10][11][12][13]
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for the "bait" protein (e.g., anti-ERK5)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein for several hours to overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-MYC).
IV. Experimental Workflow Diagram
Caption: General experimental workflow for evaluating synergistic effects.
V. Conclusion
The selective MEK5 inhibitor this compound and other inhibitors of the MEK5/ERK5 pathway demonstrate significant potential as components of combination cancer therapies. By targeting a key resistance mechanism, these agents can synergize with other targeted therapeutics, such as ERK1/2 inhibitors in pancreatic cancer and PI3K/Akt inhibitors in triple-negative breast cancer, to enhance anti-tumor activity. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation into the synergistic applications of MEK5 inhibition in oncology. The continued exploration of such rational drug combinations is crucial for the development of more effective and durable cancer treatments.
References
- 1. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 12. assaygenie.com [assaygenie.com]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Reproducibility of GW284543-Induced Phenotypes Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway. This pathway is increasingly recognized for its role in promoting cancer cell proliferation, survival, and resistance to therapy. This guide provides a comparative analysis of the reported effects of this compound and other selective MEK5 inhibitors across various cancer cell lines, offering insights into the reproducibility of its induced phenotypes. While direct comparative data for this compound across a wide panel of cell lines is limited, this guide synthesizes available information and data from other MEK5 inhibitors to provide a broader understanding of the expected biological responses.
Mechanism of Action: The MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 pathway is a critical signaling cascade that regulates fundamental cellular processes. Dysregulation of this pathway has been implicated in the progression of numerous cancers, including those of the prostate, breast, lung, colon, and hematopoietic system. Upon activation by upstream signals such as growth factors and stress, MEK5 phosphorylates and activates Extracellular Signal-Regulated Kinase 5 (ERK5). Activated ERK5 then translocates to the nucleus to regulate the activity of various transcription factors, including c-MYC and members of the Myocyte Enhancer Factor 2 (MEF2) family. This leads to the expression of genes that drive cell cycle progression, inhibit apoptosis (programmed cell death), and promote cell migration and invasion.
This compound selectively inhibits MEK5, thereby preventing the phosphorylation and activation of ERK5. This blockade is expected to lead to a reduction in the levels of phosphorylated ERK5 (pERK5) and a decrease in the expression of downstream targets like the MYC oncoprotein, ultimately resulting in anti-cancer effects.
Comparative Phenotypic Effects of MEK5 Inhibition
The phenotypic outcomes of MEK5 inhibition can vary between different cancer cell lines, likely due to their diverse genetic backgrounds and dependencies on the MEK5/ERK5 pathway. The following tables summarize the observed effects of this compound and other selective MEK5 inhibitors on cell viability and apoptosis.
Table 1: Effect of MEK5 Inhibitors on Cancer Cell Viability
| Inhibitor | Cancer Type | Cell Line(s) | Observed Effect on Viability/Proliferation | Reported IC50/Concentration | Citation(s) |
| This compound | Pancreatic | MIA PaCa-2 | Reduction in pERK5 and MYC | 10 and 20 µM | [1] |
| BIX02189 | Lung | H460 | Reduced cell proliferation | Not specified | |
| XMD8-92 | Colon | HCT116, SW620 | Decreased proliferation | Not specified | |
| XMD8-92 | Prostate | PC3, DU145 | Decreased proliferation | Not specified | |
| XMD8-92 | Leukemia (AML) | Kasumi-1, HL-60 | Inhibition of proliferation | Not specified | |
| XMD8-92 | Breast (TNBC) | Various | Sensitive to inhibition | Not specified |
Table 2: Effect of MEK5 Inhibitors on Apoptosis
| Inhibitor | Cancer Type | Cell Line(s) | Observed Effect on Apoptosis | Citation(s) |
| XMD8-92 | Colon | HCT116 | Increased caspase-3/7 activity and apoptosis when combined with 5-FU | |
| XMD8-92 | Leukemia (AML) | Kasumi-1, HL-60 | Increased apoptosis | |
| TG02 (multi-kinase inhibitor including ERK5) | Breast (TNBC) | Various | Induced apoptotic cell death | |
| shRNA knockdown of MEK5 | Prostate | PC3, DU145 | Sensitizes cells to radiation-induced apoptosis |
Reproducibility and Variability:
The data suggests that the inhibition of the MEK5/ERK5 pathway consistently leads to a reduction in cell proliferation and an increase in apoptosis across a range of cancer types. The reduction of pERK5 and downstream targets like MYC appears to be a reproducible biochemical phenotype. However, the magnitude of the phenotypic response, such as the IC50 for cell viability, is expected to vary between cell lines. This variability can be attributed to several factors:
-
Genetic Context: The presence of mutations in upstream activators (e.g., KRAS, BRAF) or parallel survival pathways (e.g., PI3K/AKT) can influence the dependency of a cancer cell on the MEK5/ERK5 pathway.
-
Basal Pathway Activity: Cell lines with higher basal levels of MEK5/ERK5 activity may be more sensitive to inhibition.
-
Compensatory Mechanisms: Some cancer cells can activate alternative survival pathways to bypass the effects of MEK5 inhibition, leading to resistance.
Experimental Protocols
The following are generalized protocols for key experiments to assess the effects of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT/XTT)
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration. Include a vehicle control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of pERK5 and c-MYC.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK5, anti-ERK5, anti-c-MYC, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of pERK5 and c-MYC to a loading control (β-actin or GAPDH).
Conclusion
Inhibition of the MEK5/ERK5 pathway with selective inhibitors like this compound presents a promising therapeutic strategy for a variety of cancers. The available data suggests that the key phenotypes induced by MEK5 inhibition, namely decreased cell proliferation and increased apoptosis, are reproducible across different cancer cell lines. However, the extent of these effects is likely to be context-dependent, influenced by the specific genetic and signaling landscape of each cancer. For a comprehensive evaluation of this compound's potential, further studies involving large-scale cell line screening are necessary to delineate the precise molecular determinants of sensitivity and resistance. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the efficacy of this compound in their cancer models of interest.
References
A review of published data on the efficacy of GW284543, BIX02188, and BIX02189.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of three small molecule inhibitors targeting Mitogen-activated protein kinase kinase 5 (MEK5): GW284543, BIX02188, and BIX02189. These compounds are instrumental in dissecting the MEK5-ERK5 signaling pathway, which is implicated in various cellular processes, including proliferation, differentiation, and survival, and is a potential therapeutic target in oncology.
Quantitative Efficacy and Selectivity
| Compound | Target | IC50 (in vitro) | Cell-Based Assay IC50 | Key Selectivity Notes |
| This compound | MEK5 | Not Specified | Reduces pERK5 at 10-20 µM[1] | Selective for MEK5[1][2][3][4] |
| BIX02188 | MEK5 | 4.3 nM[2] | Inhibits MEF2C-driven luciferase expression (HeLa: 1.15 µM, HEK293: 0.82 µM)[5] | Also inhibits ERK5 (810 nM)[2]. Does not inhibit MEK1, MEK2, ERK2, and JNK2. Shows some activity against TGFβR1 (1.8 µM) and p38α (3.9 µM)[5]. |
| BIX02189 | MEK5 | 1.5 nM[6] | Inhibits MEF2C-driven luciferase expression (HeLa: 0.53 µM, HEK293: 0.26 µM)[6] | Also inhibits ERK5 (59 nM) and shows some activity against CSF1R (FMS) (46 nM). Does not inhibit MEK1, MEK2, ERK1, p38α, JNK2, EGFR, and STK16[6]. |
Signaling Pathway and Experimental Workflow
The compounds discussed in this guide all target the MEK5/ERK5 signaling cascade. MEK5 is a dual-specificity protein kinase that, upon activation by upstream kinases such as MEKK2/3, phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus to phosphorylate various transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, leading to changes in gene expression that affect cell proliferation, survival, and differentiation. This compound has also been shown to lead to a decrease in the oncoprotein MYC.
A general workflow for assessing the efficacy of these inhibitors involves both in vitro kinase assays and cell-based assays to confirm their activity in a biological context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Determination of copy number of c-Myc protein per cell by quantitative Western blotting [pubmed.ncbi.nlm.nih.gov]
- 5. KRAS Suppression-Induced Degradation of MYC Is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) KRAS Suppression-Induced Degradation of MYC Is [research.amanote.com]
Safety Operating Guide
Safe Disposal of GW284543: A Guide for Laboratory Professionals
For researchers and scientists in the drug development field, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of GW284543, a selective inhibitor of MEK5. Adherence to these procedures is critical due to the compound's potential hazards.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for understanding its behavior and potential interactions.
| Property | Value |
| Molecular Formula | C₂₃H₂₀N₂O₃ |
| Molecular Weight | 372.42 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 125 mg/mL (335.64 mM)[1] |
| Storage Conditions | Powder: -20°C, In solvent: -80°C[2] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[2]:
-
Acute oral toxicity (Category 4): Harmful if swallowed.
-
Acute aquatic toxicity (Category 1): Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including a lab coat, nitrile gloves, and safety goggles with side shields, must be worn to prevent skin and eye contact[2][3]. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols[2][3].
Step-by-Step Disposal Procedure
The primary disposal instruction for this compound is to dispose of the contents and container to an approved waste disposal plant [2]. Due to its high aquatic toxicity, it is imperative to avoid release to the environment [2].
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spillage cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste and have a secure lid to prevent leakage.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents, while awaiting pickup by a licensed hazardous waste disposal service[2].
-
-
Spill Management:
-
In the event of a spill, collect the spillage to prevent it from entering drains or watercourses[2][3].
-
Absorb liquid spills with an inert, non-combustible absorbent material.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Place all cleanup materials into the designated hazardous waste container.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.
-
Do not dispose of this compound down the sink or in general trash.
-
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Signaling Pathway Inhibition by this compound
This compound is a selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5)[1][4][5]. MEK5 is a component of the MAPK signaling pathway, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting MEK5, this compound prevents the phosphorylation and activation of its downstream target, Extracellular signal-regulated kinase 5 (ERK5)[5][6].
References
- 1. This compound | MEK | TargetMol [targetmol.com]
- 2. This compound (UNC10225170)|790186-68-4|MSDS [dcchemicals.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. GW 284543 hydrochloride | MEK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling GW284543
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of GW284543, a selective MEK5 inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes[1]. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. It is advisable to change gloves frequently, especially if they come into contact with the compound[2]. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to prevent skin contact[1]. |
| Respiratory Protection | Suitable Respirator | To be used in areas with inadequate ventilation or when handling the powder form to avoid inhalation of dust or aerosols[1][2]. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that a safety shower and an eye wash station are readily accessible[1].
-
Don all required PPE as specified in the table above.
-
-
Handling :
-
Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].
-
Avoid direct contact with eyes and skin[1].
-
Do not eat, drink, or smoke in the designated handling area[1].
-
Wash hands thoroughly after handling the compound[1].
-
-
Storage :
-
Spill Management :
-
In case of a spill, collect the spillage to prevent it from entering drains or water courses[1].
-
Dispose of the collected material as hazardous waste.
-
Disposal Plan
The disposal of this compound and its containers must be managed by an approved waste disposal plant[1]. Do not release the compound into the environment[1]. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
